Sophoraflavanone I
Description
Properties
IUPAC Name |
2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3/t22-,34?,36-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXQAEOPCKROBN-OKPFHGMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation of Sophoraflavanone I from Sophora moorcroftiana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of Sophoraflavanone I, a prenylated flavonoid found in the roots of Sophora moorcroftiana. This document details the experimental protocols for extraction and purification, presents available quantitative data, and includes a visual representation of the experimental workflow.
Natural Source: Sophora moorcroftiana
This compound is a naturally occurring phytochemical isolated from Sophora moorcroftiana, a plant belonging to the Leguminosae family.[1] The roots of this plant are the primary source of this and other related flavonostilbenes, such as Sophoraflavanones H and J.[2] Sophora moorcroftiana is known to produce a variety of flavonoids and alkaloids, and the specific composition can be influenced by factors such as the geographical location and environmental conditions of the plant's growth.
Experimental Protocols for Isolation and Purification
While a single, unified protocol for the isolation of this compound is not available in the literature, the following detailed procedure has been synthesized from established methods for the extraction and purification of flavonoids from Sophora species. This protocol is designed to provide a robust framework for researchers to successfully isolate this compound.
Plant Material Preparation
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Collection and Identification: The roots of Sophora moorcroftiana should be collected and botanically authenticated.
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Washing and Drying: Thoroughly wash the collected roots with water to remove any soil and debris. Subsequently, the roots should be air-dried or oven-dried at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
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Pulverization: Once completely dried, the roots are to be ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
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Solvent Selection: Ethanol (B145695) is a commonly used and effective solvent for the extraction of flavonoids from Sophora species.
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Extraction Method:
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Maceration: Soak the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for a period of 72 hours, with occasional agitation.
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Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus with 95% ethanol. The extraction should be carried out for approximately 24 hours or until the solvent in the siphon tube becomes colorless.
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Filtration and Concentration: After extraction, filter the ethanolic extract to remove the solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of the Crude Extract
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Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.
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Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, chloroform, and ethyl acetate fractions.
Chromatographic Purification
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Column Chromatography on Silica (B1680970) Gel:
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The ethyl acetate fraction, being rich in flavonoids, is subjected to column chromatography on a silica gel (100-200 mesh) column.
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The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
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Fractions are collected in regular volumes and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
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Further Purification by Sephadex LH-20 and/or Preparative HPLC:
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Fractions containing this compound, as identified by TLC comparison with a standard if available, are pooled and may require further purification.
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Sephadex LH-20 Column Chromatography: This is particularly useful for separating flavonoids. The column is typically eluted with methanol.
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Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is recommended. A gradient elution with a mobile phase consisting of methanol and water (often with a small amount of acid like formic acid to improve peak shape) is commonly used.
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Quantitative Data
Spectroscopic Data for Compound Identification
The structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete dataset for this compound is not available in the public domain, the following table includes available ¹³C-NMR data for other flavonoids isolated from Sophora moorcroftiana.
| Carbon No. | Genistein (1) | Pratensein (2) | Alpinumisoflavone (3) | Diosmetin (4) | Farnisin (5) |
| 2 | 155.6 | 155.1 | 155.8 | 163.0 | 155.5 |
| 3 | 122.9 | 122.5 | 121.5 | 103.8 | 122.9 |
| 4 | 181.9 | 181.8 | 182.2 | 183.5 | 181.9 |
| 5 | 163.6 | 163.6 | 163.1 | 162.9 | 163.6 |
| 6 | 99.7 | 100.0 | 100.1 | 99.8 | 99.7 |
| 7 | 165.0 | 165.7 | 165.1 | 165.7 | 165.0 |
| 8 | 94.4 | 94.7 | 106.6 | 95.1 | 94.4 |
| 9 | 159.2 | 159.2 | 158.7 | 158.9 | 159.2 |
| 10 | 106.6 | 106.6 | 106.6 | 105.1 | 106.6 |
| 1' | 122.9 | 123.0 | 122.9 | 122.9 | 122.9 |
| 2' | 131.6 | 114.7 | 131.6 | 113.8 | 131.6 |
| 3' | 116.6 | 116.7 | 116.6 | 148.9 | 116.6 |
| 4' | 159.2 | 147.2 | 159.2 | 152.7 | 159.2 |
| 5' | 116.6 | 120.0 | 116.6 | 112.5 | 116.6 |
| 6' | 131.6 | 116.7 | 131.6 | 124.6 | 131.6 |
| 3'-OCH3 | - | 56.5 | - | - | - |
| 4'-OCH3 | - | - | - | 56.4 | - |
| C-1'' | - | - | 117.8 | - | - |
| C-2'' | - | - | 128.9 | - | - |
| C-3'' | - | - | 133.0 | - | - |
| C-4'' | - | - | 26.2 | - | - |
| C-5'' | - | - | 18.2 | - | - |
Mandatory Visualizations
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
This guide provides a foundational understanding and a practical framework for the isolation of this compound from Sophora moorcroftiana. Further research is warranted to establish a standardized protocol and to fully characterize the quantitative aspects of this process.
References
Unveiling Sophoraflavanone I: A Technical Guide to its Discovery, Botanical Origin, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone I is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, botanical origins, and what is known about the biological activities of this compound. While research on this specific compound is less extensive than its close analog, Sophoraflavanone G, this document collates the available scientific literature to serve as a foundational resource for further investigation and drug development endeavors.
Discovery and Botanical Origin
This compound was first discovered and isolated in 1991 by a team of researchers led by Yoshiaki Shirataki. The discovery was part of a broader investigation into the chemical constituents of the roots of Sophora moorcroftiana, a plant belonging to the Leguminosae family. This seminal work, published in the Chemical and Pharmaceutical Bulletin, identified this compound as a novel "flavonostilbene," a unique chemical structure combining a flavanone (B1672756) and a stilbene (B7821643) moiety.
The primary botanical source of this compound is the roots of Sophora moorcroftiana[1]. This plant has been a subject of interest in phytochemical research due to the rich diversity of its flavonoid content. While other species of the Sophora genus are known to produce a variety of flavonoids, Sophora moorcroftiana is the specific origin from which this compound was first identified[1].
Physicochemical Properties
The structural characterization of this compound was accomplished through spectroscopic methods. Key physicochemical data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136997-69-8 | [2] |
| Appearance | Yellow powder | |
| Purity | 96.5% |
Experimental Protocols: Isolation and Purification
The following is a detailed methodology for the isolation and purification of this compound from the roots of Sophora moorcroftiana, based on the general procedures for isolating flavonoids from this genus.
Plant Material Collection and Preparation:
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The roots of Sophora moorcroftiana are collected and air-dried.
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The dried roots are then pulverized into a coarse powder to increase the surface area for extraction.
Extraction:
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The powdered root material is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.
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The extraction process is repeated multiple times to ensure the exhaustive removal of phytochemicals.
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The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
Fractionation and Purification:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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The fractions are monitored for flavonoid content using thin-layer chromatography (TLC).
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The flavonoid-rich fractions are then subjected to column chromatography over silica (B1680970) gel.
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Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
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Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Below is a graphical representation of the general experimental workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Biological Activities and Signaling Pathways
The biological activities of this compound have not been as extensively studied as those of other related flavonoids. However, preliminary information suggests potential in several therapeutic areas.
One source indicates that this compound exhibits anti-inflammatory properties, which are thought to be mediated through the attenuation of inflammatory cytokines and the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.
The general class of flavonostilbenes, to which this compound belongs, has been reported to possess cytotoxic and antimicrobial activities. This suggests that this compound may also exhibit similar properties, although specific studies are required for confirmation.
The diagram below illustrates the proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound represents an intriguing natural product with a unique flavonostilbene structure. Its discovery from Sophora moorcroftiana has opened avenues for further phytochemical and pharmacological research. While current knowledge of its biological activities is limited, the preliminary indication of its anti-inflammatory potential through NF-κB inhibition warrants more in-depth investigation.
Future research should focus on:
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Developing optimized and scalable methods for the isolation or total synthesis of this compound.
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Conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.
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Performing detailed mechanistic studies to identify the precise molecular targets and signaling pathways modulated by this compound.
Such efforts will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for the development of novel pharmaceuticals.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Sophoraflavanone G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the multifaceted biological activities of Sophoraflavanone G (SFG), a prenylated flavonoid isolated from plants of the Sophora genus. SFG has garnered significant scientific interest for its potent pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. This document serves as a comprehensive resource, detailing the experimental methodologies used to elucidate these activities, presenting key quantitative data, and visualizing the underlying molecular mechanisms.
Antimicrobial Activity
Sophoraflavanone G exhibits significant antimicrobial properties against a range of pathogens, including drug-resistant bacterial strains. Its efficacy, both alone and in synergy with conventional antibiotics, positions it as a promising candidate for the development of novel anti-infective therapies.
Quantitative Antimicrobial Data
The antimicrobial potency of Sophoraflavanone G has been quantified using standard microbiological assays, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values determined for various bacterial species. Furthermore, its synergistic effects with common antibiotics have been systematically evaluated.
| Bacterium | SFG MIC (µg/mL) | SFG MBC (µg/mL) | Antibiotic | SFG + Antibiotic FIC Index | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains) | 3.13-6.25 | - | - | - | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5-8 | - | Ampicillin | 0.188-0.375 (Synergistic) | |
| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5-8 | - | Oxacillin | 0.188-0.375 (Synergistic) | |
| Mutans streptococci (16 strains) | - | 0.5-4 | - | - | [2] |
| Streptococcus mutans | - | - | Ampicillin | Synergistic | [3] |
| Staphylococcus aureus | - | - | Gentamicin | Synergistic (4-fold reduction in Gentamicin MIC) |
Table 1: Antimicrobial Activity of Sophoraflavanone G
Experimental Protocol: Checkerboard Synergy Assay
The synergistic interaction between Sophoraflavanone G and conventional antibiotics is determined using the checkerboard microdilution method.
Objective: To quantify the combined effect of Sophoraflavanone G and an antibiotic against a specific bacterial strain.
Materials:
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Sophoraflavanone G (SFG) stock solution
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Antibiotic stock solution (e.g., Ampicillin, Gentamicin)
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96-well microtiter plates
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Bacterial culture adjusted to 0.5 McFarland standard
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Appropriate broth medium (e.g., Mueller-Hinton Broth)
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Microplate reader
Procedure:
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Preparation of Reagents: Prepare stock solutions of SFG and the antibiotic in a suitable solvent. Create serial dilutions of both agents in the broth medium.
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Plate Setup: In a 96-well plate, dispense increasing concentrations of SFG along the x-axis and increasing concentrations of the antibiotic along the y-axis. Each well will contain a unique combination of the two agents. Include wells with each agent alone to determine their individual MICs, as well as positive (bacteria only) and negative (broth only) controls.
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Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Data Analysis: Determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
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Synergy: FIC Index ≤ 0.5
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Additive/Indifference: 0.5 < FIC Index ≤ 4
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Antagonism: FIC Index > 4
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Anti-inflammatory Activity
Sophoraflavanone G demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of Sophoraflavanone G has been assessed by measuring its ability to inhibit the production of nitric oxide (NO) and various pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Cell Line | Treatment | Mediator | Concentration of SFG (µM) | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 2.5-20 | Concentration-dependent inhibition | |
| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | 1-50 | Inhibition | |
| RAW 264.7 | LPS | TNF-α | 2.5-20 | Decreased production | |
| RAW 264.7 | LPS | IL-1β | 2.5-20 | Decreased production | |
| RAW 264.7 | LPS | IL-6 | 2.5-20 | Decreased production | |
| RAW 264.7 | LPS | iNOS expression | 2.5-20 | Suppressed | |
| RAW 264.7 | LPS | COX-2 expression | 1-50 | Down-regulation |
Table 2: Anti-inflammatory Effects of Sophoraflavanone G
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
Objective: To measure the effect of Sophoraflavanone G on nitric oxide production in LPS-stimulated macrophages.
Materials:
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RAW 264.7 macrophage cells
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Sophoraflavanone G (SFG)
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Lipopolysaccharide (LPS)
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Griess Reagent
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96-well cell culture plates
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Microplate reader
Procedure:
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Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of SFG for 1-2 hours.
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Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
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Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent.
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Incubation and Reading: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
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Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by SFG compared to the LPS-only treated control.
Signaling Pathways in Inflammation
Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB, MAPK, PI3K/Akt, and JAK/STAT pathways.
Anticancer Activity
Sophoraflavanone G has demonstrated significant anticancer potential by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.
Quantitative Anticancer Data
The cytotoxic and pro-apoptotic effects of Sophoraflavanone G have been evaluated in several human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| Hodgkin's lymphoma cells | Lymphoma | - | Inhibition of STAT phosphorylation | |
| Solid tumor cells | - | - | Inhibition of STAT3 phosphorylation | |
| Multiple myeloma cells | Myeloma | - | Inhibition of NF-κB signaling | |
| BT-549, MDA-MB-231 | Triple-Negative Breast Cancer | MTT, Colony Formation | Proliferation inhibition | |
| BT-549, MDA-MB-231 | Triple-Negative Breast Cancer | Flow Cytometry, Western Blot | Apoptosis induction | |
| BT-549, MDA-MB-231 | Triple-Negative Breast Cancer | Transwell Assay | Suppression of migration and invasion |
Table 3: Anticancer Activity of Sophoraflavanone G
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of Sophoraflavanone G on cancer cells.
Materials:
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Cancer cell line (e.g., MDA-MB-231)
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Sophoraflavanone G (SFG)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO (Dimethyl sulfoxide)
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96-well cell culture plates
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Complete growth medium
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Microplate reader
Procedure:
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Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
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Treatment: Treat the cells with a range of concentrations of SFG and incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration of SFG that inhibits 50% of cell growth).
Signaling Pathways in Cancer
Sophoraflavanone G's anticancer activity is mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and metastasis, such as the STAT, NF-κB, and EGFR-PI3K-AKT pathways.
Antioxidant Activity
Sophoraflavanone G possesses notable antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress-induced damage.
Quantitative Antioxidant Data
The free radical scavenging activity of Sophoraflavanone G has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 5.26 |
Table 4: Antioxidant Activity of Sophoraflavanone G
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of Sophoraflavanone G.
Materials:
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Sophoraflavanone G (SFG)
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DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
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Methanol
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96-well microtiter plates or cuvettes
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Spectrophotometer or microplate reader
Procedure:
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Sample Preparation: Prepare a series of dilutions of SFG in methanol.
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Reaction Mixture: Add the SFG solutions to the DPPH solution in a 96-well plate or cuvettes. Include a control with methanol instead of the SFG solution.
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Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
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Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
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Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value, which is the concentration of SFG required to scavenge 50% of the DPPH radicals.
Conclusion
Sophoraflavanone G is a promising natural compound with a broad spectrum of biological activities. Its demonstrated efficacy in antimicrobial, anti-inflammatory, anticancer, and antioxidant assays underscores its significant therapeutic potential. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of Sophoraflavanone G as a novel therapeutic agent. The elucidation of its mechanisms of action, particularly its ability to modulate multiple key signaling pathways, opens up new avenues for its application in the treatment of a wide range of diseases. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this remarkable flavonoid.
References
Sophoraflavanone I: A Technical Guide to a Promising Prenylated Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone I is a prenylated flavonoid, a class of natural compounds garnering significant interest for its diverse pharmacological potential. Found in plants of the Sophora genus, these compounds are characterized by a flavanone (B1672756) backbone with the addition of one or more isoprenoid groups. This structural feature enhances their lipophilicity and, consequently, their interaction with biological membranes and proteins, leading to a broad spectrum of bioactivities. While research specifically on this compound is limited, extensive studies on the closely related analogue, Sophoraflavanone G, provide a strong framework for understanding its potential therapeutic applications. This technical guide synthesizes the available information on this compound and its analogues, with a focus on their origin, biological activities, and underlying mechanisms of action. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are provided, alongside a comprehensive summary of quantitative data to support further research and development.
Introduction to this compound and Prenylated Flavonoids
This compound belongs to the prenylated flavonoid subclass of natural products. These molecules are distinguished by the covalent attachment of a prenyl group to the flavonoid core, a modification that can dramatically alter their biological properties. Prenylated flavonoids are primarily found in the Leguminosae and Moraceae plant families.
The biosynthesis of prenylated flavonoids involves the formation of the C6-C3-C6 flavonoid skeleton from L-phenylalanine or L-tyrosine, followed by the enzymatic transfer of a prenyl group, typically from dimethylallyl pyrophosphate, by prenyltransferases. This prenylation enhances the compound's lipophilicity, which is believed to improve its affinity for cell membranes and interactions with various proteins.
This compound is isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora moorcroftiana.[] While specific biological activities of this compound are not extensively documented in publicly available literature, the activities of the closely related and well-studied Sophoraflavanone G offer valuable insights into its potential. Sophoraflavanone G has demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
Biological Activities and Therapeutic Potential
The biological activities of prenylated flavonoids from Sophora species are broad and well-documented, particularly for Sophoraflavanone G. These activities suggest a strong therapeutic potential for this class of compounds, including this compound.
Antimicrobial Activity
Sophoraflavanone G exhibits potent antibacterial activity, especially against Gram-positive bacteria.[4] It has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The proposed mechanism of action involves the disruption of the bacterial cell membrane's integrity and interference with peptidoglycan synthesis.[5]
Anti-inflammatory Activity
Sophoraflavanone G has demonstrated significant anti-inflammatory effects. It can alleviate various inflammatory diseases by modulating inflammatory mediators and signaling pathways. Studies have shown that it inhibits the production of pro-inflammatory cytokines and mediators by interrupting the NF-κB and MAPK signaling pathways.
Anticancer Activity
The anticancer potential of Sophoraflavanone G has been investigated in various cancer cell lines. It has been shown to suppress the progression of triple-negative breast cancer by inactivating the EGFR-PI3K-AKT signaling pathway. Furthermore, it can induce apoptosis in human leukemia and breast cancer cells.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, this section presents data for the closely related and extensively studied Sophoraflavanone G to provide a comparative baseline for researchers.
| Biological Activity | Test System | Metric | Value | Reference |
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 0.5 - 8 µg/mL | |
| Antibacterial | Listeria monocytogenes | MIC | 0.98 µg/mL | |
| Antibacterial | Pseudomonas aeruginosa (planktonic) | MIC | > 1000 µg/mL | |
| Synergistic Antibacterial (with Gentamicin) | Staphylococcus aureus | MIC Reduction of Gentamicin | 4-fold | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | - | |
| Anticancer | Triple-negative breast cancer cells (BT-549, MDA-MB-231) | Proliferation Inhibition | Dose-dependent |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Sophoraflavanone G are attributed to its modulation of several key signaling pathways. These mechanisms provide a likely framework for the action of this compound.
Anti-inflammatory Signaling
Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), Sophoraflavanone G can suppress the phosphorylation and degradation of IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: NF-κB signaling pathway inhibition by this compound/G.
Anticancer Signaling
In the context of cancer, Sophoraflavanone G has been shown to inactivate the EGFR-PI3K-AKT signaling pathway in triple-negative breast cancer cells. Epidermal Growth Factor Receptor (EGFR) activation typically leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt, a serine/threonine kinase that promotes cell survival and proliferation. By inhibiting this pathway, Sophoraflavanone G can induce apoptosis and suppress tumor growth.
Caption: EGFR-PI3K-AKT signaling pathway inhibition.
Experimental Protocols
The following protocols are generalized from methods used for the isolation, characterization, and bioactivity testing of prenylated flavonoids from Sophora species and can be adapted for this compound.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and chromatographic separation of this compound from plant material.
Caption: General workflow for isolation and purification.
Methodology:
-
Extraction: Air-dried and powdered roots of the Sophora species (e.g., 1 kg) are macerated in acetone (e.g., 3 x 5 L) at room temperature for 24-48 hours per extraction.
-
Concentration: The combined acetone extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar profiles and containing the compound of interest (as identified by reference standards or further analysis) are pooled.
-
Further Purification: If necessary, the pooled fractions can be subjected to further purification steps such as preparative HPLC to obtain highly pure this compound.
Characterization of this compound
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid structure.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: The test bacterium (e.g., S. aureus) is cultured in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Serial Dilution: The purified this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This compound, as a member of the prenylated flavonoid family, holds considerable promise for therapeutic applications. While direct research on this specific compound is currently limited, the extensive data available for its close analogue, Sophoraflavanone G, provides a strong foundation for future investigations. The potent antimicrobial, anti-inflammatory, and anticancer activities of Sophoraflavanone G, mediated through key signaling pathways such as NF-κB, MAPK, and PI3K-AKT, highlight the potential of this compound as a lead compound for drug discovery.
Future research should focus on the specific isolation, characterization, and comprehensive biological evaluation of this compound. Head-to-head comparative studies with Sophoraflavanone G would be invaluable in elucidating the structure-activity relationships and identifying any unique therapeutic advantages of this compound. Further preclinical and clinical studies will be necessary to fully realize the therapeutic potential of this promising natural product.
References
- 2. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Sophoraflavanone I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Sophoraflavanone I, a complex flavonoid of interest in natural product research and drug development. While specific experimental datasets for this compound are not widely published, this document outlines the standard methodologies and expected spectroscopic characteristics for this class of compounds. The information herein is intended to guide researchers in the isolation, identification, and characterization of this compound and related flavonoids.
Chemical Structure and Properties of this compound
This compound is a prenylated flavonoid with a complex dimeric structure. Its chemical properties are as follows:
-
Molecular Formula: C₃₉H₃₈O₉
-
Molecular Weight: 650.72 g/mol
-
IUPAC Name: (2S)-5,7-Dihydroxy-2,3-dihydro-2α-[[(2R)-2β-(4-hydroxyphenyl)-3α-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydrobenzofuran]-5-yl]-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-4H-1-benzopyran-4-one
-
Synonyms: this compound
Mass Spectrometry (MS) Data
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 651.2538 | Protonated molecular ion. |
| [M-H]⁻ | 649.2396 | Deprotonated molecular ion. |
| [M+Na]⁺ | 673.2357 | Sodium adduct. |
Fragmentation Pattern:
Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation, as well as losses of small neutral molecules like H₂O, CO, and various side chains. Given the dimeric nature of this compound, complex fragmentation involving cleavage of the linkage between the two flavonoid units is also expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR data for this compound are not published. However, the expected chemical shifts can be estimated based on the known values for similar flavonoid structures. The spectra would be complex due to the large number of protons and carbons, many of which would be in similar chemical environments.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Moieties in this compound
| Proton Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | 6.0 - 7.5 | Protons on the aromatic rings. |
| Flavanone (B1672756) H-2 | 5.0 - 5.5 | Methine proton adjacent to the heterocyclic oxygen. |
| Flavanone H-3 | 2.5 - 3.0 | Methylene protons on the C-ring. |
| Prenyl Group Protons | 1.5 - 5.2 | Protons of the isoprenoid side chain, including vinylic and aliphatic signals. |
| Hydroxyl Protons | 9.0 - 13.0 | Phenolic hydroxyl groups, often broad signals. |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl Carbon (C-4) | 190 - 200 | Characteristic flavanone C-4 carbonyl. |
| Aromatic Carbons | 90 - 165 | Carbons of the benzene (B151609) rings. |
| Flavanone C-2 | 75 - 85 | Methine carbon adjacent to the heterocyclic oxygen. |
| Flavanone C-3 | 40 - 50 | Methylene carbon on the C-ring. |
| Prenyl Group Carbons | 15 - 145 | Carbons of the isoprenoid side chain. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of MS and NMR data for flavonoids like this compound.
4.1 Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure good separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation for MS/MS experiments.
-
4.2 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of the complex spectra.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and its chemical structure.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: Chemical structure of this compound.
The Biosynthesis of Sophoraflavanone I in Sophora Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone I is a prenylated flavonoid found in various Sophora species, plants with a long history in traditional medicine. Like other prenylflavonoids, this compound exhibits a range of promising biological activities, making it a compound of interest for drug discovery and development. Understanding its biosynthetic pathway is crucial for biotechnological production and for the targeted engineering of novel, bioactive derivatives. This technical guide provides a detailed overview of the core biosynthesis pathway of this compound, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for further research.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the central flavonoid precursor, naringenin (B18129). This is followed by a key prenylation step, where a lavandulyl moiety is attached to the naringenin backbone. The proposed pathway is a result of integrating findings from studies on flavonoid biosynthesis in Sophora and the characterization of enzymes responsible for the formation of the lavandulyl group in other plant species.
The overall pathway can be divided into two main stages:
-
Formation of the Flavanone Core (Naringenin): This is a well-established pathway in plants.
-
Prenylation with a Lavandulyl Group: This involves the synthesis of the irregular monoterpene donor, lavandulyl diphosphate (B83284) (LPP), and its subsequent transfer to the naringenin scaffold.
Stage 1: Biosynthesis of Naringenin
The formation of (2S)-Naringenin starts from the amino acid L-phenylalanine and involves the following key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.
-
Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.
Stage 2: Biosynthesis of the Lavandulyl Moiety and Prenylation
This stage is critical for the formation of this compound.
-
Lavandulyl Diphosphate Synthase (LPPS): While not yet isolated from Sophora, an enzyme with this activity is proposed to exist. It would catalyze the head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate (LPP). This enzyme has been characterized in other species, such as Lavandula x intermedia[1][2].
-
Flavonoid Prenyltransferase (PT): A prenyltransferase from Sophora flavescens, likely with broad substrate specificity such as SfN8DT-1, is responsible for attaching the lavandulyl group from LPP to the C-8 position of the naringenin A-ring[3][4]. This results in the formation of this compound (8-lavandulylnaringenin).
Quantitative Data
Quantitative data on the specific activity and kinetics of the enzymes in the this compound pathway are limited. However, metabolomic studies on Sophora flavescens provide insights into the abundance of various flavonoids in different plant tissues.
| Compound Class | Representative Compounds | Predominant Tissue of Accumulation | Reference |
| Flavonoids | Trifolirhizin, Maackiain, Kushenol I | Xylem | [5] |
| Kurarinone, Sophoraflavanone G | Periderm | ||
| Alkaloids | Oxymatrine, Sophoridine, Matrine | Phloem |
Table 1: Distribution of major flavonoids and alkaloids in different root tissues of Sophora flavescens.
A comprehensive metabolomic analysis of five tissues (roots, stems, leaves, flowers, and pods) of S. flavescens identified 227 flavonoids, with the highest concentration found in the roots.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol 1: Identification and Cloning of Biosynthesis Genes
This protocol outlines a general workflow for identifying candidate genes, such as a putative LPPS or specific flavonoid prenyltransferases from Sophora species.
1. RNA Extraction and cDNA Synthesis:
- Harvest fresh tissue from the roots of Sophora species, where prenylated flavonoids are abundant.
- Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
- Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.
2. PCR Amplification of Candidate Genes:
- Design degenerate primers based on conserved regions of known LPPS or flavonoid prenyltransferase genes from other species.
- Perform PCR using the synthesized cDNA as a template.
- Analyze PCR products by agarose gel electrophoresis.
- Excise and purify bands of the expected size.
3. Cloning and Sequencing:
- Clone the purified PCR products into a suitable vector (e.g., pGEM-T Easy Vector, Promega).
- Transform the ligation products into competent E. coli cells.
- Select positive clones and sequence the inserted DNA fragments.
4. Full-Length cDNA Isolation:
- Use the obtained partial sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.
Protocol 2: Heterologous Expression and Functional Characterization of Enzymes
This protocol describes the expression of a candidate enzyme in a heterologous host (e.g., E. coli or yeast) to confirm its function.
1. Construction of Expression Vector:
- Amplify the full-length open reading frame of the candidate gene by PCR.
- Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing a suitable tag (e.g., His-tag) for purification.
2. Heterologous Expression:
- Transform the expression construct into the chosen host cells.
- Grow the cells to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
- Harvest the cells by centrifugation.
3. Protein Purification:
- Lyse the cells by sonication or enzymatic digestion.
- Purify the recombinant protein from the crude cell extract using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
- Confirm the purity and size of the protein by SDS-PAGE.
4. Enzyme Assays:
- For LPPS activity:
- Prepare a reaction mixture containing the purified enzyme, DMAPP as the substrate, and a suitable buffer with MgCl2.
- Incubate the reaction at an optimal temperature.
- Stop the reaction and treat the products with alkaline phosphatase to hydrolyze the diphosphate group.
- Extract the resulting lavandulol (B192245) with an organic solvent (e.g., hexane).
- Analyze the product by GC-MS.
- For Flavonoid Prenyltransferase activity:
- Prepare a reaction mixture containing the purified enzyme, (2S)-naringenin as the acceptor substrate, LPP as the prenyl donor, and a suitable buffer with MgCl2.
- Incubate the reaction and then stop it by adding an organic solvent (e.g., ethyl acetate).
- Extract the products and analyze them by HPLC-MS to detect the formation of this compound.
Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS
This protocol details a method for the sensitive and specific quantification of this compound in plant extracts.
1. Sample Preparation:
- Grind dried and powdered Sophora root tissue.
- Extract the powder with a suitable solvent (e.g., methanol (B129727) or 70% ethanol) using ultrasonication or reflux extraction.
- Filter the extract and evaporate the solvent under reduced pressure.
- Redissolve the residue in a known volume of the mobile phase for analysis.
2. HPLC-MS/MS Conditions:
- Chromatographic Separation:
- Use a C18 reversed-phase column.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B).
- Set a suitable flow rate and column temperature.
- Mass Spectrometric Detection:
- Use an electrospray ionization (ESI) source in negative or positive ion mode.
- Perform Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity.
3. Quantification:
- Prepare a calibration curve using a certified standard of this compound.
- Calculate the concentration of this compound in the samples based on the peak area and the calibration curve.
Visualizations
Caption: Biosynthesis pathway of this compound from L-Phenylalanine.
Caption: Workflow for identification and cloning of biosynthesis genes.
Caption: Workflow for enzyme functional characterization.
Conclusion
The biosynthesis of this compound in Sophora species is a multi-step process involving the well-characterized flavonoid pathway and a specialized prenylation step. While the core enzymatic machinery for flavonoid synthesis is understood, the specific enzymes responsible for the formation and transfer of the lavandulyl moiety in Sophora are yet to be definitively identified. The protocols and information provided in this guide offer a solid foundation for researchers to further elucidate this pathway, paving the way for the metabolic engineering and sustainable production of this and other valuable prenylated flavonoids. Further research focusing on the identification and characterization of the putative lavandulyl diphosphate synthase and the specific flavonoid prenyltransferase from Sophora species will be critical to fully unravel the biosynthesis of this compound.
References
- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Sophoraflavanone I
Introduction
Sophoraflavanone I is a complex natural product belonging to the flavonostilbene class, characterized by a flavanone (B1672756) core linked to a resveratrol-derived moiety. Its intricate structure presents a significant synthetic challenge. To date, a formal total synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, proposed protocol for the total synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed strategy is based on established synthetic methodologies for related complex flavonoids, particularly the successful total synthesis of Sophoraflavanone H.
Proposed Retrosynthetic Analysis
The proposed synthesis of this compound commences with a retrosynthetic disconnection at the C-C bond connecting the flavanone and the dihydrobenzofuran moieties. This leads to two key intermediates: a functionalized flavanone and a dihydrobenzofuran derivative. Further disconnection of the flavanone yields a chalcone (B49325) precursor, which can be synthesized from commercially available acetophenone (B1666503) and benzaldehyde (B42025) derivatives. The dihydrobenzofuran component can be constructed via an intramolecular cyclization strategy.
Experimental Protocols
This section details the proposed multi-step synthesis of this compound.
Part 1: Synthesis of the Flavanone Moiety (Intermediate A)
-
Step 1: Protection of Phloroglucinol (B13840).
-
Reaction: Protection of the hydroxyl groups of phloroglucinol.
-
Protocol: To a solution of phloroglucinol (1.0 eq) in dry acetone, add 2,2-dimethoxypropane (B42991) (2.2 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature for 4 hours. Neutralize with sodium bicarbonate, filter, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the protected phloroglucinol.
-
-
Step 2: Friedel-Crafts Acylation.
-
Reaction: Acylation of the protected phloroglucinol.
-
Protocol: To a solution of the protected phloroglucinol (1.0 eq) in dry dichloromethane (B109758) at 0 °C, add acetyl chloride (1.1 eq) followed by aluminum chloride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Quench the reaction with ice-cold dilute HCl and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
-
Step 3: Aldol Condensation to form Chalcone.
-
Reaction: Base-catalyzed condensation with a substituted benzaldehyde.
-
Protocol: To a solution of the acetylated intermediate (1.0 eq) and a suitably protected 2,4-dihydroxybenzaldehyde (B120756) (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with dilute HCl and extract with ethyl acetate (B1210297). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the chalcone.
-
-
Step 4: Cyclization to Flavanone (Intermediate A).
-
Reaction: Intramolecular Michael addition.
-
Protocol: Reflux a solution of the chalcone (1.0 eq) in methanol (B129727) with a catalytic amount of sodium acetate for 6 hours. Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to afford the protected flavanone (Intermediate A).
-
Part 2: Synthesis of the Dihydrobenzofuran Moiety (Intermediate B)
-
Step 5: Synthesis of the Dihydrobenzofuran Core.
-
Reaction: A multi-step sequence starting from commercially available precursors to construct the substituted dihydrobenzofuran ring system. A plausible approach involves an oxidative coupling or a transition-metal-catalyzed C-H activation/cyclization strategy. Given the complexity, a detailed step-by-step protocol would be highly dependent on the chosen specific route, which would require significant methods development. For the purpose of this proposed protocol, we will assume the successful synthesis of a suitably functionalized dihydrobenzofuran intermediate (Intermediate B) ready for coupling.
-
Part 3: Coupling and Final Steps
-
Step 6: Coupling of Intermediate A and Intermediate B.
-
Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
-
Protocol: To a degassed solution of Intermediate A (bearing a halide or triflate) (1.0 eq) and Intermediate B (bearing a boronic acid/ester or stannane) (1.2 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere at 90 °C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
-
-
Step 7: Deprotection.
-
Reaction: Removal of all protecting groups.
-
Protocol: Treat the coupled product with an appropriate deprotecting agent (e.g., trifluoroacetic acid in dichloromethane for acid-labile groups, or BBr₃ for methoxy (B1213986) groups) at 0 °C to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the final product, this compound, by preparative HPLC.
-
Data Presentation
As this is a proposed synthesis, experimental quantitative data is not available. The following tables provide a template for the characterization data that would be collected for the key intermediates and the final product, with representative values based on similar compounds found in the literature.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Intermediate A | C₁₉H₁₈O₅ | 327.1232 | To be determined | Characteristic signals for the flavanone core would be expected. | Resonances corresponding to the flavanone skeleton would be observed. |
| Intermediate B | C₁₅H₁₄O₄X | Varies | To be determined | Signals corresponding to the substituted dihydrobenzofuran would appear. | Carbon signals for the dihydrobenzofuran ring system would be present. |
| This compound | C₃₉H₃₈O₉ | 651.2543 | To be determined | A complex spectrum with signals from both flavanone and stilbene (B7821643) moieties. | A full spectrum showing all 39 carbon atoms of the final product. |
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical flow from concept to final product.
Application Note: Quantification of Sophoraflavanone I using a High-Resolution UHPLC-Q-TOF/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sophoraflavanone I is a complex prenylated flavonoid with a molecular weight of 650.72 g/mol and a molecular formula of C39H38O9[]. Prenylated flavonoids are of significant interest in drug discovery due to their potential biological activities, which are often enhanced by the presence of lipophilic prenyl groups. Accurate and sensitive quantification of such compounds in various matrices is crucial for pharmacokinetic, toxicological, and efficacy studies. This application note details a robust and sensitive method for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS). While specific experimental data for this compound is not widely available, this protocol is based on established methods for the analysis of other complex prenylated flavonoids from Sophora species and provides a strong foundation for method development and validation.
Experimental Protocols
1. Sample Preparation (from Plant Material)
This protocol outlines a general procedure for the extraction of flavonoids from a plant matrix, which should be optimized for the specific sample type.
-
Milling and Weighing: Mill the dried plant material (e.g., roots, leaves) to a fine powder. Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Extraction: Add 20 mL of 80% methanol (B129727) to the flask. Perform ultrasonication for 30 minutes at room temperature.
-
Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine and Evaporate: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 2 mL of methanol.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. UHPLC-Q-TOF/MS Analysis
The following conditions are a starting point and may require optimization for best results with this compound.
-
UHPLC System: A high-performance UHPLC system capable of pressures up to 1000 bar.
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for high-resolution separation (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[2].
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient optimized for the separation of complex flavonoids is crucial[2]. A suggested gradient is as follows:
Time (min) %B 0.0 5 2.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative mode is often preferred for flavonoids, but both positive and negative modes should be evaluated.
-
Scan Mode: Full scan MS and targeted MS/MS (or data-dependent acquisition).
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.0 kV[2]
-
Collision Energy: A ramp of 20-40 eV for MS/MS fragmentation to identify characteristic neutral losses[2].
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates:
-
Cone Gas: 50 L/h
-
Desolvation Gas: 800 L/h
-
Data Presentation
The following table summarizes the expected and required quantitative data for this compound. As this is a proposed method, performance metrics need to be determined experimentally.
| Parameter | This compound |
| Molecular Formula | C39H38O9 |
| Molecular Weight | 650.72 g/mol |
| [M-H]⁻ (m/z) | 649.2441 |
| Retention Time (RT) | To be determined |
| Key MS/MS Fragments | To be determined (expect neutral losses related to prenyl groups) |
| Linearity (r²) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (%RSD) | To be determined |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
As no specific signaling pathway for this compound is documented, a logical diagram illustrating the principles of quantification using an internal standard is provided.
Caption: Logic of internal standard quantification.
References
Application Notes and Protocols for Sophoraflavanone G in Antibacterial Assays Against MRSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Sophoraflavanone G (SFG), a promising natural product, in antibacterial assays against Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant antibacterial activity against various MRSA strains. Its potential as a standalone antibacterial agent or as a synergistic partner with conventional antibiotics makes it a compound of high interest in the fight against antibiotic resistance. These notes offer standardized methods for evaluating its efficacy and understanding its mode of action.
Data Presentation
Antibacterial Activity of Sophoraflavanone G against MRSA
The antibacterial efficacy of Sophoraflavanone G is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| MRSA Strains | Sophoraflavanone G MIC (µg/mL) | Reference |
| 27 clinical isolates | 3.13 - 6.25 | [1] |
| 10 clinical isolates | 0.5 - 8 | [2] |
Synergistic Activity of Sophoraflavanone G with Antibiotics against MRSA
Sophoraflavanone G has been shown to act synergistically with several antibiotics, effectively reducing the MIC of these drugs against resistant strains. This is often quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.
| Antibiotic | MRSA Strains | FIC Index | Interpretation | Reference |
| Vancomycin | 6 clinical isolates | 0.16 | Synergy | [1] |
| Fosfomycin | 6 clinical isolates | 0.48 | Synergy | [1] |
| Ampicillin | 10 clinical isolates | 0.188 - 0.375 | Synergy | [2] |
| Oxacillin | 10 clinical isolates | 0.188 - 0.375 | Synergy | |
| Methicillin | 6 clinical isolates | 0.71 | Partial Synergy | |
| Gentamicin | 6 clinical isolates | 0.69 | Partial Synergy | |
| Levofloxacin | 6 clinical isolates | 0.58 | Partial Synergy | |
| Norfloxacin | Not specified | Synergistic | Synergy |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in evaluating the antibacterial properties of Sophoraflavanone G.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of Sophoraflavanone G that inhibits the visible growth of MRSA.
Materials:
-
Sophoraflavanone G (SFG) stock solution (e.g., in DMSO)
-
MRSA strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of SFG Dilutions:
-
Prepare a working stock solution of SFG in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of SFG in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the SFG dilutions, resulting in a final volume of 100 µL per well.
-
Include a positive control well (bacteria in CAMHB without SFG) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of SFG at which there is no visible growth of the MRSA strain.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effect of Sophoraflavanone G with a conventional antibiotic.
Materials:
-
Sophoraflavanone G (SFG) stock solution
-
Antibiotic stock solution
-
MRSA strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare the MRSA inoculum as described in the MIC determination protocol.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (columns), create serial twofold dilutions of the antibiotic.
-
Along the y-axis (rows), create serial twofold dilutions of SFG.
-
This creates a matrix of various combinations of SFG and the antibiotic.
-
-
Inoculation:
-
Add 100 µL of the prepared MRSA inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of SFG = (MIC of SFG in combination) / (MIC of SFG alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of SFG + FIC of Antibiotic.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which Sophoraflavanone G kills MRSA.
Materials:
-
Sophoraflavanone G (SFG)
-
MRSA strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Incubator (37°C)
-
Shaker incubator (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized MRSA inoculum as described previously.
-
Assay Setup:
-
Prepare flasks or tubes containing CAMHB with different concentrations of SFG (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control (no SFG).
-
Inoculate each flask/tube with the MRSA suspension to a final density of approximately 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask/tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates in triplicate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of SFG.
-
A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
-
Anti-Biofilm Assay using Crystal Violet
This protocol quantifies the ability of Sophoraflavanone G to inhibit MRSA biofilm formation.
Materials:
-
Sophoraflavanone G (SFG)
-
MRSA strain(s) known to form biofilms
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Methanol (B129727) (for fixing)
-
33% Acetic acid or 95% Ethanol (B145695) (for solubilizing)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a standardized MRSA inoculum.
-
Add 100 µL of TSB with glucose and 100 µL of the MRSA inoculum to each well of a 96-well plate.
-
Add varying concentrations of SFG to the test wells. Include a growth control (no SFG) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Quantification of Biofilm:
-
Gently remove the planktonic bacteria by washing the wells twice with sterile PBS.
-
Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells gently with water until the control wells are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.
-
-
Measurement:
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.
-
The absorbance is proportional to the amount of biofilm formed.
-
Visualizations
Proposed Mechanism of Action of Sophoraflavanone G against MRSA
Caption: Proposed mechanism of Sophoraflavanone G against MRSA.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for Checkerboard Assay to determine synergy.
Experimental Workflow for Anti-Biofilm Assay
Caption: Workflow for Crystal Violet Anti-Biofilm Assay.
References
Application of Sophoraflavanone I in Anti-inflammatory Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone I, more commonly referred to in scientific literature as Sophoraflavanone G (SG), is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2][3] This natural compound has garnered significant interest for its potent anti-inflammatory properties, demonstrating efficacy in a variety of preclinical research models.[3][4] These application notes provide a comprehensive overview of the use of Sophoraflavanone G in anti-inflammatory research, including detailed experimental protocols and a summary of its effects on key inflammatory mediators and signaling pathways.
Mechanism of Action
Sophoraflavanone G exerts its anti-inflammatory effects through the modulation of multiple signaling pathways. In models of inflammation induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), SG has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines including TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanisms for these effects involve the inhibition of key inflammatory signaling cascades:
-
NF-κB Pathway: Sophoraflavanone G inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. It has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus.
-
MAPK Pathway: The compound attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.
-
PI3K/Akt and JAK/STAT Pathways: SG has been demonstrated to downregulate the phosphorylation of PI3K/Akt and JAK/STAT signaling components.
-
Nrf2/HO-1 Pathway: Sophoraflavanone G can also upregulate the expression of heme oxygenase-1 (HO-1) via the nuclear translocation of Nuclear factor E2-related factor 2 (Nrf2), an important antioxidant and anti-inflammatory pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of Sophoraflavanone G observed in various in vitro anti-inflammatory models.
Table 1: Inhibition of Pro-inflammatory Mediators by Sophoraflavanone G in LPS-stimulated RAW264.7 Macrophages
| Mediator | Concentration of SG | Inhibition | Reference |
| Nitric Oxide (NO) | 2.5-20 µM | Concentration-dependent inhibition | |
| Prostaglandin E2 (PGE2) | 1-50 µM | Concentration-dependent inhibition | |
| TNF-α | 2.5-20 µM | Decreased production | |
| IL-6 | 2.5-20 µM | Decreased production | |
| IL-1β | 2.5-20 µM | Decreased production |
Table 2: Effect of Sophoraflavanone G on Protein Expression in LPS-stimulated RAW264.7 Macrophages
| Protein | Concentration of SG | Effect | Reference |
| iNOS | 2.5-20 µM | Suppressed expression | |
| COX-2 | 1-50 µM | Down-regulation | |
| HO-1 | 2.5-20 µM | Increased production |
Signaling Pathway Diagrams
Caption: Sophoraflavanone G inhibits inflammatory pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is a commonly used model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of Sophoraflavanone G (e.g., 2.5-20 µM) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further 24 hours.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reaction is used to quantify nitrite levels.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is employed to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Determine cytokine concentrations from the standard curve.
-
Western Blotting for Protein Expression
Western blotting is used to analyze the expression levels of key proteins in the inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated forms of MAPKs and NF-κB.
-
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Caption: Experimental workflow for in vitro studies.
In Vivo Models
Sophoraflavanone G has also been investigated in animal models of inflammation.
-
Murine Asthma Model: In an ovalbumin-sensitized mouse model of allergic asthma, intraperitoneal administration of SG significantly reduced airway hyper-responsiveness, eosinophil infiltration, and goblet cell hyperplasia. It also decreased the levels of Th2 cytokines in the lungs.
-
LPS-induced Neuroinflammation: In LPS-activated BV2 microglial cells, SG inhibited the release of NO, PGE2, and pro-inflammatory cytokines, suggesting its potential for treating neuroinflammatory conditions. The mechanisms involved the downregulation of MAPKs, PI3K/AKT, and JAK/STAT pathways, and upregulation of the Nrf2/HO-1 pathway.
-
TNF-α-induced Endothelial Cell Inflammation: In mouse brain microvascular endothelial cells, SG was found to inhibit TNF-α-induced expression of matrix metalloproteinase-9 (MMP-9) by targeting the TNFR-mediated activation of MAPKs and NF-κB.
Conclusion
Sophoraflavanone G is a promising natural compound for the development of novel anti-inflammatory therapeutics. Its multifaceted mechanism of action, targeting key pro-inflammatory signaling pathways, makes it a valuable tool for research in inflammation and related diseases. The protocols and data presented here provide a foundation for researchers to explore the potential of Sophoraflavanone G in various anti-inflammatory research models.
References
- 1. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
Protocol for Determining the Cytotoxicity of Sophoraflavanone I in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone I is a member of the flavanone (B1672756) class of natural compounds. Flavonoids have garnered significant interest in oncology research due to their potential anti-cancer properties. This document provides a comprehensive set of protocols to assess the cytotoxic effects of this compound on various cancer cell lines. The following application notes detail the necessary procedures for determining cell viability, investigating the mode of cell death, and identifying potential signaling pathways affected by the compound. While specific data on this compound is emerging, the protocols provided are based on established methodologies for analogous compounds like Sophoraflavanone G, which has demonstrated cytotoxic and anti-cancer activities.[1][2][3]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: A549 | Lung Carcinoma | Data to be filled | Data to be filled |
| Example: HeLa | Cervical Cancer | Data to be filled | Data to be filled |
| Example: MCF-7 | Breast Cancer | Data to be filled | Data to be filled |
| Example: K562 | Leukemia | Data to be filled | Data to be filled |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | - | Data to be filled | Data to be filled | Data to be filled |
| This compound | IC50/2 | Data to be filled | Data to be filled | Data to be filled |
| This compound | IC50 | Data to be filled | Data to be filled | Data to be filled |
| This compound | IC50*2 | Data to be filled | Data to be filled | Data to be filled |
Table 3: Western Blot Densitometry Analysis
| Target Protein | Treatment (IC50) | Fold Change vs. Control (Normalized to Loading Control) |
| p-Akt | This compound | Data to be filled |
| Total Akt | This compound | Data to be filled |
| p-ERK1/2 | This compound | Data to be filled |
| Total ERK1/2 | This compound | Data to be filled |
| Cleaved Caspase-3 | This compound | Data to be filled |
| Bcl-2 | This compound | Data to be filled |
| Bax | This compound | Data to be filled |
Experimental Workflow
Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes.
Materials:
-
Cancer cells treated with this compound (at IC50/2, IC50, and IC50*2 concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Investigation of Signaling Pathways (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on key signaling pathways often implicated in cancer, such as the PI3K/Akt and MAPK pathways.[5]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the IC50 concentration for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels.
Potential Signaling Pathway of this compound
Based on studies of the closely related compound Sophoraflavanone G, this compound may exert its cytotoxic effects by inhibiting pro-survival signaling pathways such as the EGFR-PI3K-AKT and MAPK pathways, and by inducing apoptosis.
Caption: A hypothetical signaling pathway modulated by this compound.
References
- 1. A Cytotoxic Constituent from Sophora flavescens -Archives of Pharmacal Research [koreascience.kr]
- 2. Cytotoxic lavandulyl flavanones from Sophora flavescens [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
In vivo experimental design for Sophoraflavanone I in animal models.
An in vivo experimental framework for evaluating Sophoraflavanone I (or its well-studied analogue, Sophoraflavanone G) is detailed below, targeting researchers in drug development and related scientific fields. The following application notes and protocols are based on existing preclinical evidence for Sophoraflavanone G (SG), a closely related prenylated flavonoid, due to a greater availability of published in vivo data. It is presumed that the biological activities of this compound would be similar, warranting a comparable experimental approach.
Application Notes for Sophoraflavanone G (in vivo)
Introduction
Sophoraflavanone G (SG) is a bioactive flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens.[1][2] It has demonstrated a range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-allergic effects.[1][3] Preclinical studies have shown that SG exerts its effects through the modulation of key signaling pathways, including NF-κB and PI3K/Akt, making it a promising candidate for therapeutic development.[4] These notes provide a comprehensive guide for the in vivo experimental design and evaluation of SG in various animal models.
Pharmacological Actions
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Anti-inflammatory Activity : SG has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6. This is achieved, in part, by inhibiting the NF-κB and MAPK signaling pathways.
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Anti-cancer Activity : In cancer cell lines, SG has been observed to inhibit cell proliferation, induce apoptosis, and suppress metastasis. The anti-tumor effects are linked to the downregulation of the EGFR-PI3K-Akt signaling pathway.
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Anti-allergic and Immunomodulatory Effects : In a murine asthma model, SG was found to attenuate airway hyper-responsiveness, reduce eosinophil infiltration, and suppress Th2 cytokine production.
Recommended Animal Models
Based on the known biological activities of Sophoraflavanone G, the following animal models are recommended for in vivo evaluation:
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Acute Inflammation Model : Carrageenan-induced paw edema in rats or mice. This model is suitable for evaluating the acute anti-inflammatory effects of SG.
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Allergic Airway Inflammation (Asthma) Model : Ovalbumin (OVA)-sensitized BALB/c mice. This model allows for the assessment of SG's effects on allergic airway inflammation and hyper-responsiveness.
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Xenograft Tumor Model : Nude mice bearing human cancer cell line xenografts (e.g., triple-negative breast cancer). This model is essential for evaluating the in vivo anti-tumor efficacy of SG.
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Metabolic Syndrome Model : High-fat diet-induced obese C57BL/6J mice. This model can be used to investigate the potential of SG in mitigating metabolic dysregulation.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory activity of Sophoraflavanone G.
Materials
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Male Wistar rats (180-200 g)
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Sophoraflavanone G (SG)
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Carrageenan (1% w/v in sterile saline)
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Vehicle (e.g., 0.5% carboxymethylcellulose)
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Positive control: Indomethacin (10 mg/kg)
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Plethysmometer
Procedure
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Animal Acclimatization : Acclimatize rats for at least one week under standard laboratory conditions.
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Grouping : Randomly divide the animals into the following groups (n=6-8 per group):
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Vehicle Control
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Sophoraflavanone G (low dose, e.g., 50 mg/kg)
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Sophoraflavanone G (high dose, e.g., 100 mg/kg)
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Positive Control (Indomethacin)
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Drug Administration : Administer SG or vehicle orally (p.o.) 1 hour before carrageenan injection.
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Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
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Data Analysis : Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Presentation
| Group | Treatment | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| 1 | Vehicle Control | 1.5 ± 0.2 | - |
| 2 | SG (50 mg/kg) | 1.1 ± 0.15 | Calculate based on data |
| 3 | SG (100 mg/kg) | 0.8 ± 0.1 | Calculate based on data |
| 4 | Indomethacin (10 mg/kg) | 0.7 ± 0.1 | Calculate based on data |
Protocol 2: Ovalbumin-Induced Allergic Airway Inflammation in Mice
This protocol evaluates the anti-allergic and immunomodulatory effects of Sophoraflavanone G in a murine model of asthma.
Materials
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Female BALB/c mice (6-8 weeks old)
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Sophoraflavanone G (SG)
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Ovalbumin (OVA)
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Aluminum hydroxide (B78521) (Alum)
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Vehicle
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Dexamethasone (positive control)
Procedure
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Sensitization : On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in 200 µL saline.
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Challenge : From days 21 to 23, challenge the mice with 1% OVA aerosol for 30 minutes.
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Treatment : Administer SG (i.p. or p.o.) daily from days 18 to 23.
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Endpoint Analysis (at 48h after the last challenge) :
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Airway Hyper-responsiveness (AHR) : Measure AHR to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
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Bronchoalveolar Lavage (BALF) Analysis : Collect BALF and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
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Histopathology : Collect lung tissue for H&E and PAS staining to assess inflammation and goblet cell hyperplasia.
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Cytokine Analysis : Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates by ELISA.
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Quantitative Data Presentation
| Group | Treatment | Total Cells in BALF (x10^4/mL) | Eosinophils in BALF (x10^4/mL) | IL-4 in BALF (pg/mL) |
| 1 | Naive | |||
| 2 | OVA + Vehicle | |||
| 3 | OVA + SG (low dose) | |||
| 4 | OVA + SG (high dose) | |||
| 5 | OVA + Dexamethasone |
Protocol 3: Triple-Negative Breast Cancer Xenograft Model
This protocol is for assessing the in vivo anti-tumor efficacy of Sophoraflavanone G.
Materials
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Female BALB/c nude mice (4-6 weeks old)
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MDA-MB-231 human breast cancer cells
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Sophoraflavanone G (SG)
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Vehicle
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Positive control (e.g., Paclitaxel)
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Matrigel
Procedure
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Cell Culture : Culture MDA-MB-231 cells under standard conditions.
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Tumor Cell Implantation : Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
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Treatment Initiation : When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
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Drug Administration : Administer SG (e.g., daily i.p. or p.o.) for a specified period (e.g., 21 days).
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Tumor Growth Monitoring : Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
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Endpoint Analysis :
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At the end of the study, euthanize mice and excise tumors for weight measurement.
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Immunohistochemistry (IHC) : Analyze tumor tissues for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
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Western Blot Analysis : Analyze tumor lysates for key proteins in the PI3K/Akt pathway (p-Akt, Akt).
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Quantitative Data Presentation
| Group | Treatment | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | % Tumor Growth Inhibition |
| 1 | Vehicle Control | - | ||
| 2 | SG (low dose) | Calculate | ||
| 3 | SG (high dose) | Calculate | ||
| 4 | Paclitaxel | Calculate |
Visualizations
References
- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 3. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone G: A Potential Inhibitor of STAT Signaling Pathways
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in cellular signaling, governing processes such as cell growth, differentiation, and apoptosis. Dysregulation of the JAK/STAT signaling pathway is frequently implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Consequently, the identification of small molecules that can modulate STAT signaling is of significant interest for therapeutic development.
This document provides detailed application notes and protocols for investigating Sophoraflavanone G (SG) , a prenylated flavonoid isolated from plants of the Sophora genus, as a potential inhibitor of STAT signaling. While the initial topic specified Sophoraflavanone I, the preponderance of scientific literature points to Sophoraflavanone G as the compound with demonstrated inhibitory effects on the STAT pathway. This compound and G are distinct molecules, and there is currently a lack of evidence for this compound as a direct STAT signaling inhibitor. Therefore, these notes will focus on the well-documented activities of Sophoraflavanone G.
Sophoraflavanone G has been shown to inhibit the tyrosine phosphorylation of STAT3 and STAT5, key activation steps in the STAT signaling cascade.[1][2] This inhibition is attributed to the suppression of upstream kinases, including Janus kinases (JAKs) and Src family kinases.[1][2] These application notes will guide researchers in characterizing the inhibitory effects of Sophoraflavanone G on STAT signaling in relevant cellular models.
Data Presentation
The following tables summarize the quantitative data on the biological activities of Sophoraflavanone G from various studies.
Table 1: Inhibitory Concentrations of Sophoraflavanone G on Cell Viability
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| BT-549 (Triple-Negative Breast Cancer) | MTT Assay | ~25 µM | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | ~30 µM | |
| HL-60 (Human Leukemia) | MTT Assay | 3-30 µM (dose-dependent increase in apoptosis) | |
| KG-1a (Acute Myeloid Leukemia) | MTT Assay | Time- and dose-dependent suppression of proliferation | |
| EoL-1 (Acute Myeloid Leukemia) | MTT Assay | Time- and dose-dependent suppression of proliferation |
Table 2: Effective Concentrations of Sophoraflavanone G on Inflammatory Markers
| Cell Line | Treatment | Effect | Concentration | Reference |
| RAW 264.7 (Mouse Macrophages) | Lipopolysaccharide (LPS) | Inhibition of Prostaglandin E2 (PGE2) production via COX-2 down-regulation | 1-50 µM |
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway and Inhibition by Sophoraflavanone G
References
Troubleshooting & Optimization
For Immediate Release
Technical Support Center – Researchers, scientists, and drug development professionals engaged in the total synthesis of Sophoraflavanone I and related flavonoids now have a dedicated resource to navigate the intricate challenges of their synthetic endeavors. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common hurdles encountered in the laboratory.
The total synthesis of complex natural products like this compound, a prenylated flavanone (B1672756) with promising biological activities, is a formidable task. Key challenges frequently arise in achieving regioselectivity during the crucial C-prenylation step, managing protecting groups for the multiple hydroxyl functionalities, and optimizing cyclization conditions to form the flavanone core. This guide aims to provide practical solutions and a deeper understanding of the underlying chemical principles to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and related flavonoids?
A1: The most prevalent strategy involves a multi-step approach beginning with a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. This is followed by an intramolecular cyclization to construct the flavanone core. The key challenge lies in the regioselective introduction of the lavandulyl group onto the flavanone scaffold, which is typically achieved through a Friedel-Crafts alkylation.
Q2: Why is the regioselectivity of the lavandulylation/prenylation step so challenging?
A2: The flavanone core possesses multiple potential sites for electrophilic attack. Directing the bulky lavandulyl or prenyl group specifically to the C-8 position is difficult due to electronic and steric factors. This often leads to the formation of a mixture of isomers, including C-6 and O-alkylated byproducts, which complicates purification and reduces the overall yield.
Q3: What are the typical side reactions to watch out for during the synthesis?
A3: Besides the lack of regioselectivity in the C-alkylation step, other common side reactions include O-alkylation of the phenolic hydroxyl groups, self-condensation of the starting acetophenone (B1666503) during the Claisen-Schmidt reaction, and the formation of aurones as byproducts during the cyclization of 2'-hydroxychalcones under certain oxidative conditions.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound and its analogs.
Issue 1: Low Yield in Claisen-Schmidt Condensation
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials. | 1. Insufficient catalyst activity. 2. Inappropriate solvent. 3. Reaction temperature is too low. | 1. Use a freshly prepared solution of a strong base (e.g., NaOH or KOH). 2. Ensure the solvent (typically ethanol (B145695) or methanol) can dissolve all reactants. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion. |
| Formation of significant side products (e.g., self-condensation of acetophenone). | 1. Incorrect order of reagent addition. 2. Catalyst concentration is too high. | 1. Slowly add the acetophenone to a mixture of the aldehyde and the base. 2. Reduce the concentration of the base or use a milder catalyst. |
Issue 2: Poor Yield or Formation of Byproducts During Cyclization of Chalcone
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired flavanone. | 1. Incomplete cyclization. 2. Decomposition of the chalcone. | 1. Increase the reaction time or temperature. 2. Experiment with different cyclization reagents (e.g., sodium acetate (B1210297) in ethanol, piperidine (B6355638) in pyridine, or acidic conditions). |
| Formation of aurones as byproducts. | Oxidative cyclization is occurring. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 3: Lack of Regioselectivity and Low Yield in C-8 Lavandulylation
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Formation of a mixture of C-6, C-8, and O-lavandulylated products. | 1. Multiple activated positions on the flavanone ring. 2. Steric hindrance at the C-8 position. | 1. Employ protecting groups on the hydroxyl groups at positions 5 and 7 to direct the alkylation to C-8. The 7-OH is generally more reactive. 2. Use a bulky Lewis acid catalyst that can favor substitution at the less sterically hindered position if C-6 is desired, or optimize conditions to favor the thermodynamically more stable C-8 product. |
| Low yield of the desired C-8 lavandulyl product. | 1. Inactive lavandulylating agent. 2. Unfavorable reaction conditions. | 1. Prepare fresh lavandulyl bromide or a similar reactive precursor immediately before use. 2. Screen different Lewis acid catalysts (e.g., BF₃·OEt₂, AlCl₃), solvents, and reaction temperatures to find the optimal conditions. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of a C-8 prenylated flavanone, based on the synthesis of Sophoraflavanone C, a closely related analog of this compound.[1]
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Protection of Hydroxyl Group | 2,4,6-Trihydroxyacetophenone, MOM-Cl, K₂CO₃, Acetone, reflux | ~65 |
| 2 | Claisen-Schmidt Condensation | Protected acetophenone, 2,4-Dihydroxybenzaldehyde (B120756), KOH, EtOH, 0 °C to rt, 36 h | ~40 |
| 3 | Intramolecular Cyclization | Chalcone intermediate, NaOAc, EtOH, reflux, 24 h | ~86 |
| 4 | C-8 Prenylation (General) | Flavanone, Prenyl bromide, Lewis Acid (e.g., BF₃·OEt₂), Anhydrous solvent | Variable (often low to moderate) |
| 5 | Deprotection | Protected flavanone, 3N HCl, MeOH | ~70 |
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation to form 2',4',6',2,4-Pentahydroxychalcone
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Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) and 2,4-dihydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
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Cool the mixture in an ice bath.
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Slowly add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise with vigorous stirring.
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Allow the reaction mixture to stir at room temperature for 24-48 hours.
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Pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl until a yellow precipitate forms.
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Collect the crude chalcone by vacuum filtration, wash with cold water, and dry.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Intramolecular Cyclization to form Naringenin (5,7,4'-Trihydroxyflavanone)
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Dissolve the purified 2',4',6',4-tetrahydroxychalcone (1 equivalent) in ethanol or a mixture of ethanol and water.
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Add sodium acetate (2-3 equivalents) to the solution.
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Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture and pour it into cold water.
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Collect the precipitated flavanone by vacuum filtration and wash with water.
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Recrystallize the crude product from an appropriate solvent to obtain the pure flavanone.
Protocol 3: Friedel-Crafts Lavandulylation at C-8 (General Procedure)
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To a solution of the flavanone (e.g., naringenin) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dioxane) under an inert atmosphere, add a Lewis acid catalyst (e.g., BF₃·OEt₂ or AlCl₃) at 0 °C.
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Slowly add a solution of the lavandulylating agent (e.g., lavandulyl bromide) in the same solvent.
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Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.
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Upon completion, quench the reaction by adding ice-cold water or a dilute acid solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product using column chromatography on silica (B1680970) gel to separate the desired C-8 isomer from other byproducts.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key stages and challenges in the synthesis of this compound.
References
Technical Support Center: Stabilizing Sophoraflavanone I in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Sophoraflavanone I in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many flavonoids, the stability of this compound is influenced by several factors. The most critical are pH, temperature, light exposure, and the presence of oxidizing agents. The prenyl group in its structure can also be susceptible to specific degradation pathways.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound, a prenylated flavonoid, exhibits better solubility in organic solvents compared to aqueous solutions. For stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are commonly used. For aqueous-based assays, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use to minimize precipitation and degradation.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of flavonoid degradation, particularly oxidation. This can be caused by exposure to air (oxygen), high temperatures, or light. The formation of oxidized species, such as quinones, can lead to this discoloration.
Q4: How should I store my this compound stock solutions to ensure long-term stability?
A4: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed vials to protect from air and moisture. It is also crucial to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Q5: Are there any specific pH ranges I should avoid when working with this compound?
A5: Flavonoids are generally more stable in acidic conditions and tend to degrade more rapidly in neutral to alkaline solutions. While specific data for this compound is limited, it is a common practice to maintain a slightly acidic pH (e.g., pH 4-6) in aqueous buffers when stability is a concern, if compatible with the experimental design.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
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Possible Cause: Degradation of this compound in the assay medium.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
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Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the exposure of the compound to potentially degrading conditions (e.g., physiological pH and temperature).
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Solvent Control: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay medium is consistent across all experiments and is at a level that does not affect your biological system.
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pH Monitoring: Check the pH of your assay medium. If it is neutral or alkaline, consider if the experimental design can tolerate a slightly more acidic buffer.
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Issue 2: Appearance of unknown peaks in HPLC analysis.
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Possible Cause: Degradation of this compound during sample preparation or storage.
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Troubleshooting Steps:
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Control for Light and Temperature: Ensure that sample preparation is conducted away from direct light and at a controlled, cool temperature.
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Check Solvent Purity: Use high-purity solvents for both sample preparation and the mobile phase to avoid contaminants that could catalyze degradation.
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Forced Degradation Study: To confirm if the new peaks are degradation products, a forced degradation study can be performed (see Experimental Protocols). This involves intentionally exposing a sample of this compound to stress conditions (acid, base, heat, oxidation, light) and comparing the resulting chromatogram to your sample.
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Data on Flavonoid Stability
Table 1: Illustrative Stability of Flavonoids Under Hydrolytic Conditions
| Flavonoid | Condition | Duration (hours) | Temperature (°C) | % Degradation |
| Rutin | 0.1 M HCl | 8 | 80 | 6.65%[1] |
| Rutin | 0.1 M NaOH | 8 | 80 | 15.2%[1] |
| Curcumin | 0.1 M HCl | 8 | 80 | 45.8%[1] |
| Curcumin | 0.1 M NaOH | 8 | 80 | 100%[1] |
Table 2: Illustrative Photodegradation Kinetics of Flavanones
| Flavanone | Kinetic Model | Rate Constant (k) | Half-life (t½) |
| Naringin (B1676962) | First-order | Not specified | Not specified |
| Naringenin (B18129) | Zero-order | Not specified | Not specified |
Note: The study indicated the kinetic models but did not provide specific rate constants or half-lives in the abstract.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
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Dissolution: Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Solubilization: Ensure complete dissolution by vortexing or brief sonication in a water bath.
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber glass vials or cryovials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the compound to understand its stability profile and to generate degradation products for analytical method development.
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Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
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Acidic Degradation: To one sample, add an equal volume of 1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). After incubation, cool the sample and neutralize it with 1 M NaOH.
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Alkaline Degradation: To another sample, add an equal volume of 1 M NaOH. Incubate at 60°C for the same time points. After incubation, cool and neutralize with 1 M HCl.
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Oxidative Degradation: To a separate sample, add 3-30% hydrogen peroxide. Keep the sample at room temperature and monitor at the specified time points.
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Thermal Degradation: Place one sample in a temperature-controlled oven at a high temperature (e.g., 80°C) and monitor at the specified time points.
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Photolytic Degradation: Expose a sample to a UV light source (e.g., 254 nm or 365 nm) or a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
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Analysis: At each time point, withdraw an aliquot from each condition, dilute appropriately, and analyze by a stability-indicating HPLC method (e.g., HPLC-UV or HPLC-MS). Compare the peak area of the parent compound to an untreated control to calculate the percentage of degradation.
Visualizations
Signaling Pathways
Sophoraflavanone G, a compound closely related to this compound, has been shown to exert anti-inflammatory and neuroprotective effects through the modulation of several key signaling pathways.
Caption: Anti-inflammatory signaling pathways modulated by Sophoraflavanone G.
Caption: Neuroprotective signaling pathway of Sophoraflavanone G.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the purity of Sophoraflavanone I during chromatographic separation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Sophoraflavanone G during chromatographic separation.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Sophoraflavanone G, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor resolution and co-elution of Sophoraflavanone G with other flavonoids?
Answer:
Poor resolution is a common challenge due to the structural similarity of flavonoids present in the crude extract. Several factors could be contributing to this issue.
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Mobile Phase Composition: The polarity of your mobile phase may not be optimal for separating Sophoraflavanone G from closely related compounds.
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Solution: Systematically adjust the ratio of your organic and aqueous solvents. For reverse-phase HPLC, a gradual decrease in the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration can increase retention time and improve separation. Consider using a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.[1]
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Column Selection: The stationary phase of your column may not have the appropriate selectivity for Sophoraflavanone G.
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Solution: If using a C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, which can offer different selectivities for aromatic compounds like flavonoids.
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Flow Rate: A high flow rate can reduce the interaction time of the analyte with the stationary phase, leading to decreased resolution.
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Solution: Try reducing the flow rate to allow for better equilibration and separation.
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Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
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Solution: Optimizing the column temperature can sometimes improve resolution. Experiment with temperatures between 25°C and 40°C.
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Question: My Sophoraflavanone G peak is tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
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Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of Sophoraflavanone G, causing tailing.
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Solution: Add a small amount of an acidic modifier, like formic acid or acetic acid (0.1%), to the mobile phase to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions.
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Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
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Solution: Reduce the concentration of your sample or the injection volume.
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
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Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Question: I am experiencing inconsistent retention times for Sophoraflavanone G in my HPLC runs. What could be the reason?
Answer:
Fluctuations in retention time can compromise the reliability of your results. The following factors are common culprits:
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in solvent ratios or pH, can lead to shifts in retention time.
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Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a pH meter for accurate pH adjustment if using buffers.
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Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.
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Solution: Increase the column equilibration time until a stable baseline is achieved.
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Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.
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Solution: Use a column oven to maintain a constant and controlled temperature.
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-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
-
Solution: Regularly maintain and check the performance of your HPLC pump.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Sophoraflavanone G purification?
A1: A good starting point for reverse-phase HPLC method development for Sophoraflavanone G would be:
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Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% formic acid. You can start with a gradient of 20-80% acetonitrile over 30-40 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV detection at around 285 nm.[2]
-
Temperature: 25-30°C.
From this starting point, you can optimize the mobile phase composition, gradient slope, and flow rate to achieve the desired purity and resolution.
Q2: How can I prepare my crude extract from Sophora flavescens for chromatographic separation?
A2: Proper sample preparation is crucial for successful chromatographic purification. A general procedure is as follows:
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Extraction: The dried and powdered roots of Sophora flavescens can be extracted with a solvent like 70% ethanol (B145695) using reflux.[3]
-
Concentration: The extract is then concentrated under reduced pressure to remove the solvent.
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Filtration: The concentrated extract should be dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection into an HPLC system.[3] This prevents clogging of the column and tubing.
Q3: Is it possible to use normal-phase chromatography for Sophoraflavanone G purification?
A3: Yes, normal-phase chromatography can be used. A common stationary phase is silica (B1680970) gel, and the mobile phase typically consists of a non-polar solvent like chloroform (B151607) mixed with a more polar solvent such as methanol (B129727).[2] For instance, a mobile phase of chloroform-methanol (10:1, v/v) has been used for the separation of Sophoraflavanone G on silica gel HPTLC plates.
Q4: What is the expected purity of Sophoraflavanone G after a single chromatographic step?
A4: The achievable purity depends on the chosen chromatographic method and the complexity of the crude extract. High-Speed Countercurrent Chromatography (HSCCC) has been reported to yield Sophoraflavanone G with a purity of 95.6% in a single step from a crude extract of Sophora flavescens.
Quantitative Data Summary
The following table summarizes quantitative data from different chromatographic methods used for the purification of Sophoraflavanone G.
| Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved | Recovery | Reference |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-Liquid | n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v) | 95.6% | 91.7% | |
| High-Performance Thin-Layer Chromatography (HPTLC) | Silica Gel | Chloroform-Methanol (10:1, v/v) | Not explicitly stated for preparative, but validated for quantification | 96.8-102.9% (at different levels) | |
| Column Chromatography | Silica Gel | Petroleum ether-ethyl acetate (B1210297) gradient | Not explicitly stated, used for initial isolation | Not reported | |
| Macroporous Resin Column Chromatography | AB-8 Resin | Ethanol-water gradient | Total flavonoids increased 4.76-fold to 57.82% | 84.93% (for total flavonoids) |
Experimental Protocols
Detailed Protocol for Preparative HPLC Purification of Sophoraflavanone G
This protocol provides a general guideline for the preparative purification of Sophoraflavanone G using HPLC. Optimization will be required based on your specific sample and system.
-
Sample Preparation:
-
Accurately weigh the crude extract of Sophora flavescens.
-
Dissolve the extract in a minimal amount of methanol or the initial mobile phase composition.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., 20 x 250 mm, 10 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B
-
45-50 min: 60% to 100% B
-
50-55 min: 100% B
-
55-60 min: 100% to 20% B
-
60-70 min: 20% B (equilibration)
-
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection Wavelength: 285 nm.
-
Injection Volume: Dependent on the column size and sample concentration (start with a smaller injection to assess the separation).
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the Sophoraflavanone G peak. The retention time will need to be determined from an initial analytical run.
-
-
Purity Analysis and Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the fractions with the desired purity.
-
Evaporate the solvent under reduced pressure to obtain the purified Sophoraflavanone G.
-
Visualizations
Caption: Experimental workflow for the purification of Sophoraflavanone G.
Caption: Troubleshooting decision tree for Sophoraflavanone G chromatography.
References
Technical Support Center: Sophoraflavanone G and its Low Propensity for Inducing Drug Resistance
Important Note for Researchers: While the initial request specified Sophoraflavanone I, a comprehensive search of available scientific literature has revealed a significant lack of specific data regarding its propensity for inducing drug resistance. In contrast, a substantial body of research exists for a closely related compound, Sophoraflavanone G (SFG) , detailing its potent antimicrobial activities and mechanisms for overcoming and avoiding drug resistance.
Therefore, this technical support center has been developed to address the core topic of low drug resistance propensity using the extensive data available for Sophoraflavanone G. The principles and methodologies described herein may serve as a valuable reference for investigating other sophoraflavanone analogues, including this compound.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Sophoraflavanone G, particularly in the context of its antimicrobial properties and its interaction with drug-resistant organisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sophoraflavanone G against bacteria, and how does this contribute to its low propensity for inducing resistance?
A1: Sophoraflavanone G exhibits a multi-pronged mechanism of action that targets fundamental bacterial structures and processes, making it difficult for bacteria to develop resistance through single-point mutations. Its primary modes of action include:
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Disruption of Bacterial Cell Membrane Integrity: SFG directly targets the bacterial cell membrane, causing destabilization and increased permeability.[1][2] This leads to the leakage of essential intracellular components and ultimately cell death. This physical disruption is a challenging target for bacteria to overcome through simple genetic alterations.
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Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. SFG has been shown to inhibit the formation of biofilms, preventing bacteria from creating this protective barrier.[1][2]
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Interference with Energy Metabolism: SFG can disrupt the energy metabolism of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), further compromising their viability.[1]
Q2: I am observing lower than expected efficacy of Sophoraflavanone G against my bacterial strain. What are the possible reasons?
A2: Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:
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Compound Purity and Stability: Verify the purity of your Sophoraflavanone G sample. Impurities can affect its activity. Also, ensure proper storage conditions (cool, dark, and dry) to prevent degradation.
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Solubility Issues: Sophoraflavanone G has poor water solubility. Ensure that it is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your culture medium. Precipitated compound will not be bioavailable.
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Experimental Conditions: Optimize the concentration of SFG and the incubation time. The minimum inhibitory concentration (MIC) can vary between different bacterial species and even strains.
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Bacterial Strain Specificity: While SFG has broad-spectrum activity against Gram-positive bacteria, its efficacy against Gram-negative bacteria can be limited. Confirm the susceptibility of your specific strain.
Q3: Can Sophoraflavanone G be used in combination with conventional antibiotics?
A3: Yes, and this is a key strategy for combating drug resistance. Sophoraflavanone G has demonstrated synergistic effects when combined with various antibiotics, including β-lactams (e.g., ampicillin, oxacillin) and aminoglycosides (e.g., gentamicin). This synergy can restore the effectiveness of antibiotics against resistant strains. The proposed mechanism for this is that SFG's membrane-disrupting activity may enhance the penetration of other antibiotics into the bacterial cell.
Q4: Are there any known signaling pathways in mammalian cells that are affected by Sophoraflavanone G?
A4: Yes, Sophoraflavanone G has been shown to modulate several signaling pathways in mammalian cells, which is relevant for its anti-inflammatory and anticancer properties. These include:
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NF-κB Signaling Pathway: SFG can inhibit the NF-κB pathway, which is a key regulator of inflammation.
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MAPK Signaling Pathway: It can also suppress the MAPK (mitogen-activated protein kinase) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Understanding these interactions is crucial when evaluating the potential therapeutic applications and off-target effects of Sophoraflavanone G.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent MIC values for Sophoraflavanone G | Inaccurate serial dilutions. Variability in bacterial inoculum size. Degradation of the compound. | Prepare fresh serial dilutions for each experiment. Standardize the bacterial inoculum using a spectrophotometer (e.g., to an OD600 of 0.5). Use freshly prepared stock solutions of Sophoraflavanone G. |
| Precipitation of Sophoraflavanone G in culture medium | Poor solubility of the compound. Exceeding the solubility limit in the final medium. | Ensure the stock solution in DMSO is clear before diluting into the aqueous culture medium. Perform a solubility test to determine the maximum concentration of SFG that remains in solution in your specific medium. |
| No synergistic effect observed with a partner antibiotic | The chosen antibiotic and Sophoraflavanone G do not have a synergistic relationship for the target bacterium. Sub-optimal concentrations of one or both compounds. | Consult the literature for known synergistic combinations. Perform a checkerboard assay to systematically evaluate a range of concentrations for both compounds to identify the fractional inhibitory concentration (FIC) index. |
| Toxicity observed in mammalian cell lines at effective antibacterial concentrations | Off-target effects of Sophoraflavanone G. | Determine the IC50 of Sophoraflavanone G on your mammalian cell line to establish a therapeutic window. Consider using lower, synergistic concentrations of SFG in combination with a conventional antibiotic to reduce potential cytotoxicity. |
Quantitative Data Summary
Table 1: Antibacterial Activity of Sophoraflavanone G
| Organism | Strain(s) | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) (21 strains) | 3.13 - 6.25 | |
| Staphylococcus aureus | MRSA (10 clinical isolates) | 0.5 - 8 | |
| Staphylococcus aureus | Clinical isolate | MIC of Gentamicin reduced from 32 to 8 in the presence of 0.03 µg/mL SFG | |
| Listeria monocytogenes | - | 0.98 | |
| Pseudomonas aeruginosa | PAO1 | > 1000 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antibacterial activity of a compound.
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Preparation of Bacterial Inoculum:
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Culture bacteria in an appropriate broth medium overnight at 37°C.
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Dilute the overnight culture in fresh broth to an optical density at 600 nm (OD600) of 0.1 (approximately 1 x 10⁸ CFU/mL).
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Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells of a microtiter plate.
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Preparation of Sophoraflavanone G Dilutions:
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Prepare a stock solution of Sophoraflavanone G in dimethyl sulfoxide (B87167) (DMSO).
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Perform a two-fold serial dilution of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
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Inoculation and Incubation:
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Add the standardized bacterial inoculum to each well containing the Sophoraflavanone G dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
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Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two antimicrobial agents.
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Plate Setup:
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Use a 96-well microtiter plate.
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Serially dilute Sophoraflavanone G horizontally across the plate.
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Serially dilute the partner antibiotic vertically down the plate.
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This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension (as in the MIC protocol).
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Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
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Determine the MIC of each compound alone and in combination.
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Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
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Interpret the results:
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FIC ≤ 0.5: Synergy
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0.5 < FIC ≤ 4: Additive or indifferent effect
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FIC > 4: Antagonism
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-
Visualizations
Caption: Experimental workflow for determining MIC and synergy.
Caption: Sophoraflavanone G's inhibitory effects on signaling pathways.
References
Technical Support Center: Formulation Strategies for Topical Delivery of Sophoraflavanone G
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the topical delivery of Sophoraflavanone G. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Sophoraflavanone G and why is it a promising candidate for topical delivery?
A1: Sophoraflavanone G is a prenylated flavonoid found in plants of the Sophora genus. It has demonstrated significant anti-inflammatory properties, making it a strong candidate for treating skin conditions such as atopic dermatitis and psoriasis[1][2][3]. Its mechanism of action involves the inhibition of pro-inflammatory pathways, including the NF-κB and MAPK signaling cascades, and the downregulation of cyclooxygenase-2 (COX-2)[4]. The prenyl group in its structure is believed to enhance its lipophilicity, which can facilitate skin absorption[1].
Q2: What are the main challenges in formulating Sophoraflavanone G for topical delivery?
A2: The primary challenge is its poor aqueous solubility, a common issue with many flavonoids due to their lipophilic nature. This can lead to difficulties in achieving a stable and effective concentration in a topical formulation, potentially causing issues like crystallization, low drug loading, and poor skin permeation. Other challenges include potential instability (e.g., photodegradation) and the need to overcome the skin's barrier function for effective delivery to the target site.
Q3: What are the most promising formulation strategies to enhance the topical delivery of Sophoraflavanone G?
A3: Given its poor water solubility, nano-based delivery systems are highly promising. These include:
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Nanoemulsions: Oil-in-water nano-sized emulsions that can solubilize lipophilic drugs like Sophoraflavanone G in the oil phase, facilitating their transport across the skin. The small droplet size provides a large surface area for drug release and absorption.
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Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs. SLNs offer advantages such as controlled release, protection of the drug from degradation, and good skin compatibility.
Q4: How can I evaluate the performance of my Sophoraflavanone G topical formulation?
A4: The key in vitro method is the In Vitro Permeation Test (IVPT) using Franz diffusion cells. This experiment measures the amount of Sophoraflavanone G that permeates through a skin model (excised human or animal skin, or a synthetic membrane) over time. At the end of the study, it is also crucial to quantify the amount of drug retained within the different skin layers (stratum corneum, epidermis, and dermis) to assess local delivery.
Troubleshooting Guides
Issue 1: Poor Solubility and Crystallization of Sophoraflavanone G in the Formulation
| Question | Possible Cause | Troubleshooting Steps |
| My Sophoraflavanone G is precipitating or forming crystals in my cream/gel base. | The concentration of Sophoraflavanone G exceeds its solubility in the chosen vehicle. | 1. Solubility Screening: Conduct a solubility study of Sophoraflavanone G in various pharmaceutically acceptable solvents such as propylene (B89431) glycol, ethanol, and Transcutol® P. This will help in selecting an appropriate solvent or co-solvent system. 2. Reduce Concentration: Lower the concentration of Sophoraflavanone G in the formulation to below its saturation point in the vehicle. 3. Incorporate Solubilizers: Add co-solvents or solubilizing agents to the formulation to increase the solubility of Sophoraflavanone G. 4. Utilize Nanoformulations: Encapsulate Sophoraflavanone G in nanoemulsions or solid lipid nanoparticles to improve its dispersion and prevent crystallization. |
| The drug seems to be coming out of the solution during stability studies. | Temperature fluctuations or changes in the formulation's microstructure are causing the drug to precipitate over time. | 1. Optimize Vehicle Composition: Ensure the vehicle is robust and can maintain the drug in a solubilized state under various storage conditions. 2. Stress Testing: Perform accelerated stability studies (e.g., freeze-thaw cycles, elevated temperatures) to identify potential stability issues early on. 3. Particle Size Analysis: If using a nanoformulation, monitor particle size and distribution over time, as an increase can indicate instability and potential drug expulsion. |
Issue 2: Low Skin Permeation of Sophoraflavanone G in In Vitro Permeation Tests (IVPT)
| Question | Possible Cause | Troubleshooting Steps |
| Very little or no Sophoraflavanone G is detected in the receptor fluid of the Franz diffusion cell. | The formulation is not effectively releasing the drug, or the drug is not efficiently penetrating the skin barrier. | 1. Optimize Formulation: a. Nanoemulsion: Optimize the oil phase, surfactant, and co-surfactant concentrations to achieve a small and stable droplet size (typically < 200 nm). b. SLN: Select lipids and surfactants that allow for high drug loading and efficient release. Optimize the homogenization and/or sonication process to achieve a small particle size. 2. Incorporate Penetration Enhancers: Add chemical penetration enhancers like fatty acids, alcohols, or terpenes to the formulation to reversibly disrupt the stratum corneum and improve drug diffusion. 3. Check IVPT Setup: Ensure proper experimental conditions in the Franz diffusion cell, including maintaining sink conditions in the receptor compartment, proper skin membrane hydration, and a constant temperature (32°C). |
| The majority of the applied dose remains on the skin surface at the end of the experiment. | High affinity of the drug for the vehicle or poor partitioning into the stratum corneum. | 1. Vehicle Optimization: The vehicle should facilitate the release of the drug onto the skin. Highly occlusive vehicles may sometimes hinder release. 2. Enhance Partitioning: The use of penetration enhancers can improve the partitioning of the drug from the vehicle into the stratum corneum. 3. Skin Retention Analysis: Quantify the amount of Sophoraflavanone G in the different skin layers. High retention in the epidermis and dermis might be desirable for treating skin inflammation, even with low systemic permeation. |
Issue 3: Formulation Instability (Phase Separation, Changes in Viscosity, etc.)
| Question | Possible Cause | Troubleshooting Steps |
| My nanoemulsion-based gel is showing phase separation over time. | Incompatibility between the nanoemulsion and the gelling agent, or instability of the nanoemulsion itself. | 1. Gelling Agent Selection: Test different gelling agents (e.g., Carbopol®, hydroxypropyl methylcellulose) for compatibility with your nanoemulsion components. 2. Optimize Nanoemulsion Stability: Ensure the nanoemulsion has a high zeta potential (typically > |
| The viscosity of my cream/gel changes significantly during storage. | Changes in the polymeric structure of the gelling agent, or interactions between excipients. | 1. Rheological Studies: Conduct rheology measurements at different temperatures and time points to assess the stability of the formulation's viscosity. 2. Excipient Compatibility: Ensure all excipients are compatible with each other and with Sophoraflavanone G. 3. Photostability: Protect the formulation from light, as UV exposure can degrade both the drug and some excipients, leading to changes in physical properties. |
Data Presentation
Table 1: Potential Formulation Components for Topical Delivery of Sophoraflavanone G
| Component Category | Examples | Function | Typical Concentration Range (%) |
| Oils (for Nanoemulsions) | Oleic acid, Caprylic/capric triglycerides, Isopropyl myristate | Solubilize Sophoraflavanone G, form the core of the nano-droplets. | 5 - 20 |
| Solid Lipids (for SLNs) | Glyceryl monostearate, Stearic acid, Compritol® 888 ATO | Form the solid matrix for drug encapsulation. | 5 - 15 |
| Surfactants | Tween® 80, Poloxamer 188, Cremophor® RH 40 | Emulsify the oil/lipid phase in the aqueous phase, stabilize nanoparticles. | 1 - 10 |
| Co-surfactants/Solvents | Propylene glycol, Ethanol, Transcutol® P, PEG 400 | Increase drug solubility, improve emulsification, act as penetration enhancers. | 5 - 30 |
| Gelling Agents | Carbopol® 940, HPMC, Chitosan | Increase viscosity to form a gel for ease of application. | 0.5 - 2 |
| Penetration Enhancers | Terpenes (e.g., limonene), Fatty acids (e.g., oleic acid) | Reversibly disrupt the stratum corneum to enhance drug permeation. | 1 - 5 |
Table 2: Key Characterization Parameters for Sophoraflavanone G Nanoformulations
| Parameter | Technique | Typical Desired Range | Significance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50 - 200 nm; PDI < 0.3 | Smaller size and uniform distribution can enhance skin penetration and stability. |
| Zeta Potential | Laser Doppler Velocimetry | > |30| mV | Indicates the surface charge and predicts the physical stability of the nanoparticle dispersion. |
| Encapsulation Efficiency (%) | Ultracentrifugation followed by HPLC | > 80% | Represents the percentage of drug successfully encapsulated in the nanoparticles. |
| Drug Loading (%) | HPLC analysis of nanoparticles | Varies depending on formulation | Indicates the amount of drug loaded per unit weight of the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical shape | Visual confirmation of nanoparticle size and shape. |
| In Vitro Drug Release | Dialysis Bag Method | Sustained release over several hours | Characterizes the rate at which the drug is released from the formulation. |
Experimental Protocols
Protocol 1: Preparation of Sophoraflavanone G Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication
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Preparation of Lipid Phase: Weigh the solid lipid (e.g., glyceryl monostearate) and Sophoraflavanone G. Heat them together at a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform molten liquid is formed.
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Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
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Pre-emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
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Homogenization: Subject the pre-emulsion to high-pressure homogenization (specific cycles and pressure to be optimized) or ultrasonication (using a probe sonicator, with optimization of time and amplitude) to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
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Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Use excised human or animal (e.g., porcine ear) skin. Carefully remove subcutaneous fat and dermis to a desired thickness (typically 500-750 µm). Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Setup: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions for the poorly soluble Sophoraflavanone G). Ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1°C.
-
Formulation Application: Apply a known quantity of the Sophoraflavanone G formulation (e.g., 10 mg/cm²) uniformly on the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of Sophoraflavanone G in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Plot this data to determine the steady-state flux (Jss) and the lag time (tL).
-
Skin Retention Analysis: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and separate the stratum corneum (via tape stripping) from the epidermis and dermis. Extract Sophoraflavanone G from each skin layer and quantify it using HPLC to determine drug retention.
Protocol 3: Stability-Indicating HPLC Method for Quantification of Sophoraflavanone G
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid to improve peak shape). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral scan of Sophoraflavanone G (likely in the range of 280-370 nm for flavonoids).
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Forced Degradation Study: To ensure the method is stability-indicating, subject a solution of Sophoraflavanone G to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation). The method should be able to separate the intact Sophoraflavanone G peak from any degradation product peaks.
Mandatory Visualization
References
Minimizing degradation of Sophoraflavanone I during long-term storage.
Disclaimer: Specific stability data for Sophoraflavanone I is limited in publicly available scientific literature. The following guidance is based on general principles of flavonoid chemistry, information available for the closely related compound Sophoraflavanone G, and standard practices for the long-term storage of sensitive phytochemicals.
Troubleshooting Guides
This guide provides solutions to common problems researchers may encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in stored samples. | Degradation due to improper storage temperature. | Sophoraflavanone G, a similar compound, is recommended to be stored at -20°C[1]. Ensure your samples are consistently stored at or below this temperature in a freezer with minimal temperature fluctuations. |
| Exposure to light. | Flavonoids can be light-sensitive[2][3]. Store this compound in amber vials or wrap containers in aluminum foil to protect from light. Work with the compound under subdued lighting conditions whenever possible. | |
| Oxidation. | Oxygen in the headspace of the storage container can lead to oxidative degradation. For long-term storage, consider aliquoting the compound into smaller, tightly sealed vials to minimize headspace. Purging the vial with an inert gas like nitrogen or argon before sealing can also be beneficial. | |
| Repeated freeze-thaw cycles. | This can introduce moisture and accelerate degradation. Aliquot the stock solution into single-use volumes to avoid the need for repeated thawing and freezing of the entire batch. | |
| Appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. | Degradation can lead to the formation of various byproducts[4]. Analyze the degradation products using techniques like LC-MS or NMR to identify their structures and understand the degradation pathway[5]. This can help in optimizing storage conditions to prevent the formation of these impurities. |
| Contamination. | The sample may have been contaminated during handling. Ensure proper sterile and clean handling techniques. Use fresh, high-purity solvents for sample preparation. | |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent is appropriate for this compound and that the concentration is not above its solubility limit. Check that storage containers are sealed properly to prevent solvent evaporation. If precipitation occurs, gentle warming and vortexing may redissolve the compound, but it is advisable to prepare fresh solutions. |
| Discoloration of the sample (e.g., yellowing). | Oxidation or other chemical changes. | Discoloration is often an indicator of degradation. The sample should be re-analyzed for purity and concentration before use. If significant degradation is confirmed, the sample should be discarded. To prevent this, follow strict light and oxygen protection measures. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: Based on recommendations for the similar compound Sophoraflavanone G, this compound should be stored at -20°C in a tightly sealed container, protected from light. For maximum stability, it is best to store it as a dry powder. If stored in solution, use a high-purity, anhydrous solvent, aliquot into single-use vials, and purge with an inert gas before sealing.
Q2: Which solvents are recommended for dissolving and storing this compound?
Q3: How can I monitor the stability of my this compound samples over time?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. Periodically analyze your stored samples to check for any decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation.
Q4: What are the primary factors that can cause this compound to degrade?
A4: The main factors affecting the stability of flavonoids like this compound are temperature, light, oxygen, pH, and moisture. Elevated temperatures can accelerate chemical reactions, light can induce photochemical degradation, oxygen can cause oxidation, and extreme pH or the presence of moisture can lead to hydrolysis.
Q5: Is it better to store this compound as a solid or in solution?
A5: For long-term storage, it is generally recommended to store compounds as a dry solid. Storing in solution increases the risk of degradation due to solvent interactions, hydrolysis, and faster reaction kinetics. If you need to store it in solution, prepare it at a high concentration, aliquot it into single-use vials, and store it at -20°C or lower.
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) (or other suitable solvent)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubators/environmental chambers set to desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH)
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in HPLC-grade methanol at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber vials for each storage condition to be tested.
-
For testing pH effects, prepare solutions in appropriate buffers.
-
For testing light effects, use both clear and amber vials.
-
-
Storage Conditions:
-
Store the prepared aliquots under a range of conditions, such as:
-
-20°C (control)
-
4°C
-
25°C with 60% relative humidity (RH)
-
40°C with 75% RH
-
Exposure to UV light at 25°C
-
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
HPLC Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject an appropriate volume of the sample into the HPLC system.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the lambda max of this compound (typically in the range of 280-370 nm for flavanones).
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point for each condition.
-
Calculate the percentage of this compound remaining compared to the initial (time 0) sample.
-
Monitor for the appearance and increase in the area of any new peaks, which represent degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for stability testing of this compound.
References
Validation & Comparative
A Comparative Analysis of Sophoraflavanone G and Sophoraflavanone I
Sophoraflavanone G and Sophoraflavanone I are prenylated flavonoids, natural compounds predominantly isolated from plants of the Sophora genus. These compounds have attracted significant interest within the scientific community for their diverse pharmacological activities. While both share a common flavanone (B1672756) core, structural differences, particularly in their complex substitutions, are presumed to contribute to distinct biological effects. This guide provides a comparative analysis based on available scientific data, with a primary focus on Sophoraflavanone G due to the extensive research available, and contrasts it with the currently limited information on this compound.
Sophoraflavanone G: A Multi-Target Bioactive Compound
Sophoraflavanone G (SFG) has been extensively studied and demonstrates a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. It is primarily isolated from species such as Sophora flavescens and Sophora alopecuroides.
Quantitative Data Summary: Biological Activities of Sophoraflavanone G
| Biological Activity | Assay/Model | Key Findings | IC₅₀/Concentration | Citation(s) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production. | 1-50 µM for PGE2 inhibition | [1][2] |
| LPS-activated BV2 microglial cells | Inhibition of NO, PGE2, TNF-α, IL-6, and IL-1β release. | Not specified | ||
| Anticancer | Triple-negative breast cancer cells (MDA-MB-231) | Induction of apoptosis, suppression of migration and invasion. | Not specified | [3] |
| Human leukemia HL-60 cells | Promotion of apoptosis. | Not specified | ||
| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) | Complete inhibition of growth. | 3.13-6.25 μg/mL | |
| S. aureus (in combination with Gentamycin) | Potentiates antimicrobial action of gentamycin. | 0.03 µg/mL (SFG) | [4] |
Mechanism of Action: Key Signaling Pathways Modulated by Sophoraflavanone G
Sophoraflavanone G exerts its effects by modulating multiple intracellular signaling pathways critical to inflammation and cancer progression.
-
Anti-inflammatory Action: SFG has been shown to suppress inflammatory responses by inhibiting key signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages and microglial cells, it downregulates the production of pro-inflammatory mediators like NO, PGE2, TNF-α, and various interleukins.[5] This is achieved through the inhibition of pathways including:
-
PI3K/Akt Pathway: Downregulates the phosphorylation of PI3K and Akt.
-
MAPK Pathway: Decreases the activation of mitogen-activated protein kinases.
-
JAK/STAT Pathway: Attenuates the phosphorylation of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins.
-
NF-κB Pathway: Inhibits the nuclear translocation of the NF-κB p65 subunit.
-
-
Anticancer Effects: In cancer cells, SFG induces apoptosis (programmed cell death) and inhibits metastasis by targeting similar signaling pathways. For instance, in triple-negative breast cancer cells, it suppresses the MAPK pathway. It also modulates the expression of apoptosis-related proteins, decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax.
Caption: Sophoraflavanone G inhibits LPS-induced inflammation via PI3K/Akt, MAPK, and NF-κB pathways.
This compound: An Enigmatic Analogue
In stark contrast to Sophoraflavanone G, there is a significant lack of published data regarding the biological activities and mechanisms of this compound.
-
Source: It has been identified as a natural compound isolated from the roots of Sophora moorcroftiana.
-
Structure: Chemical databases describe this compound with a complex chemical name suggesting a dimeric structure, composed of two flavonoid-like units linked together. This structural complexity distinguishes it from the monomeric structure of Sophoraflavanone G.
Due to the absence of experimental data, a direct comparison of the bioactivity of this compound with Sophoraflavanone G is not possible at this time. Further research is required to isolate sufficient quantities of this compound and evaluate its pharmacological properties to understand its potential therapeutic applications.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of Sophoraflavanone G.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of Sophoraflavanone G (or test compound) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Incubate the plates for an additional 24 hours.
-
Collect the cell culture supernatant to measure NO production.
-
Quantify the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) followed by N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is determined by comparing the compound-treated groups to the LPS-only group.
-
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in their recommended specific medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Experimental Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound (Sophoraflavanone G) for specific time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells. This data can be used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: General workflow for the preclinical evaluation of natural products like Sophoraflavanone G.
Conclusion
Sophoraflavanone G is a well-characterized prenylated flavonoid with potent anti-inflammatory, anticancer, and antimicrobial properties, mediated through the modulation of multiple key signaling pathways. In contrast, this compound remains a poorly understood compound. Its complex, likely dimeric, structure suggests it may possess unique biological activities, but a comprehensive lack of experimental data prevents any direct comparison with Sophoraflavanone G. This significant knowledge gap highlights an opportunity for future research to isolate and characterize this compound, which could unveil novel therapeutic potentials.
References
- 1. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Mechanism of Sophoraflavanone I via Membrane Disruption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. This has spurred research into novel antibacterial agents, with natural products being a promising source. Sophoraflavanone I (also known as Sophoraflavanone G), a prenylated flavonoid isolated from Sophora flavescens, has demonstrated potent antibacterial activity. This guide provides a comparative analysis of this compound's antibacterial mechanism, focusing on membrane disruption, against the well-characterized antibiotic, Polymyxin (B74138) B.
Executive Summary
This compound exhibits a robust antibacterial effect against Gram-positive bacteria, including MRSA, primarily by disrupting the bacterial cell membrane. This mechanism involves altering membrane fluidity, inducing depolarization, and increasing membrane permeability, ultimately leading to cell death. This guide presents a side-by-side comparison of this compound with Polymyxin B, a last-resort antibiotic known for its membrane-targeting action, supported by experimental data and detailed protocols.
Comparative Performance Analysis
The antibacterial efficacy of this compound is compared with Polymyxin B against Staphylococcus aureus. The following tables summarize their performance based on key experimental parameters.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Compound | S. aureus Strain | MIC Range (µg/mL) | Reference |
| This compound | MRSA (10 clinical isolates) | 0.5 - 8 | [1] |
| This compound | S. aureus (clinical isolate) | 0.05 | [2] |
| Polymyxin B | S. aureus ATCC 6538 | >128 | [3] |
| Polymyxin B | S. aureus (unspecified) | >128 | [4] |
Note: this compound demonstrates significant potency against MRSA, whereas Polymyxin B is generally less effective against Gram-positive bacteria like S. aureus.
Table 2: Effect on Bacterial Membrane Potential
| Compound | Bacterial Strain | Method | Observed Effect | Reference |
| This compound | MRSA | DiSC3(5) fluorescent probe | Significant decrease in fluorescence, indicating membrane depolarization.[5] | |
| Polymyxin B | S. aureus | Flow cytometry | A novel synthetic polymyxin analogue (FADDI-019), but not Polymyxin B, caused membrane depolarization. |
Table 3: Effect on Bacterial Membrane Permeability
| Compound | Bacterial Strain | Method | Observed Effect | Reference |
| This compound | MRSA | Propidium Iodide uptake | Increased membrane permeability. | |
| Polymyxin B | E. coli persisters | SYTOX Green uptake | Correlation between membrane permeability and viability. |
Visualizing the Impact: Morphological Changes
Scanning Electron Microscopy (SEM) provides a visual representation of the damage inflicted on bacterial cells by antibacterial agents.
Untreated S. aureus Untreated Staphylococcus aureus cells typically appear as spherical cocci with a smooth, intact cell surface. They often form grape-like clusters.
S. aureus Treated with this compound While specific high-resolution SEM images for this compound treated S. aureus are not readily available in the searched literature, studies on other flavonoids and bacteria suggest that treatment leads to visible damage to the cell envelope, including surface roughening, blebbing, and eventual lysis.
S. aureus Treated with Polymyxin B Treatment of S. aureus with Polymyxin B generally shows no significant morphological alterations, which aligns with its known lower efficacy against Gram-positive bacteria. However, novel synthetic polymyxins have been shown to cause some changes at higher concentrations.
Mechanism of Action: A Visual Representation
The proposed antibacterial mechanism of this compound against S. aureus involves a cascade of events targeting the cell membrane.
Caption: Proposed mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A single colony of S. aureus is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compounds: this compound and Polymyxin B are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Membrane Potential Assay (Using DiSC3(5) Fluorescent Probe)
-
Bacterial Suspension Preparation: S. aureus cells are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS with glucose).
-
Dye Loading: The fluorescent dye DiSC3(5) is added to the bacterial suspension to a final concentration of 1-5 µM and incubated in the dark to allow the dye to accumulate in the polarized bacterial membranes.
-
Treatment: this compound or Polymyxin B is added to the cell suspension at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths typically around 622 nm and 670 nm, respectively. An increase in fluorescence indicates membrane depolarization.
Caption: Workflow for the membrane potential assay.
Membrane Permeability Assay (Using SYTOX Green)
-
Bacterial Suspension Preparation: As with the membrane potential assay, S. aureus cells are prepared and resuspended in a suitable buffer.
-
Dye Addition: The membrane-impermeable DNA-binding dye SYTOX Green is added to the bacterial suspension at a final concentration of 1-5 µM.
-
Treatment: The test compound (this compound or Polymyxin B) is added to the cell suspension.
-
Fluorescence Measurement: Fluorescence is measured immediately and over time using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to intracellular nucleic acids.
References
- 1. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic Analysis of the Activity of a Novel Polymyxin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sophoraflavanone I and Other Bioactive Flavonoids from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sophoraflavanone I (also known as Kushenol I) with other prominent flavonoids isolated from the medicinal plant Sophora flavescens. The comparative analysis focuses on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data to aid in research and drug development endeavors.
Introduction to Flavonoids from Sophora flavescens
Sophora flavescens, a plant used in traditional medicine, is a rich source of various flavonoids, which are a class of polyphenolic secondary metabolites. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. Among the numerous flavonoids isolated from this plant, this compound, Sophoraflavanone G, Kurarinone (B208610), and Kushenol A and C are some of the most studied for their therapeutic potential. This guide aims to provide a comparative overview of their efficacy in key pharmacological areas.
Comparative Analysis of Biological Activities
The biological activities of this compound and other selected flavonoids from Sophora flavescens are summarized below. The data presented is a synthesis of findings from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of these flavonoids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Flavonoid | A549 (Lung) | K562 (Leukemia) | HeLa (Cervical) | MDA-MB-231 (Breast) | HepG2 (Liver) |
| This compound (Kushenol I) | ND | ND | ND | Inhibits proliferation at >1 µM[1] | ND |
| Sophoraflavanone G | 0.78 µg/mL | 2.14 µg/mL | 1.57 µg/mL | - | - |
| Kurarinone | - | - | - | - | - |
| Kushenol A | Potent cytotoxicity[2] | - | - | Reduced proliferation[3][4] | - |
| Kushenol Z | Potent cytotoxicity[2] | - | - | - | - |
ND: Not Determined in the reviewed literature. Note: Direct comparison of µg/mL and µM values requires molar mass conversion.
A study on the estrogenic activity of four prenylated flavonoids from Sophora flavescens showed that kurarinone, kushenol I, and sophoraflavanone G exhibited their highest relative proliferation indexes in MCF-7 breast cancer cells at a concentration of 100 nM, while kushenol A was most effective at 10 nM. At higher concentrations, all these flavonoids demonstrated inhibitory effects on cell proliferation, indicating potential cytotoxic activity.
Anti-inflammatory Activity
The anti-inflammatory properties of these flavonoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity (IC50, µM)
| Flavonoid | Cell Line | Inhibitory Target | IC50 (µM) |
| This compound (Kushenol I) | ND | ND | ND |
| Sophoraflavanone G | RAW 264.7 | NO Production | - |
| Kushenol C | RAW 264.7 | NO Production | Dose-dependent suppression |
| Other Prenylated Flavonoids | RAW 264.7 | NO Production | 4.6 ± 1.1 to 14.4 ± 0.4 |
ND: Not Determined in the reviewed literature.
Sophoraflavanone G has been shown to inhibit the production of pro-inflammatory cytokines and mediators by interrupting the NF-κB and MAPK signaling pathways. Kushenol C also demonstrates anti-inflammatory effects by suppressing the production of various inflammatory mediators in LPS-stimulated macrophages.
Antimicrobial Activity
The antimicrobial potential of these flavonoids is determined by their minimum inhibitory concentration (MIC) against various bacterial strains.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)
| Flavonoid | Staphylococcus aureus (MRSA) | Mutans streptococci |
| This compound (Kushenol I) | ND | ND |
| Sophoraflavanone G | 0.5 - 8 | 0.5 - 4 |
| Kurarinone | Potent activity | - |
| Kushenol N | 8 - 32 | - |
ND: Not Determined in the reviewed literature.
Sophoraflavanone G and kurarinone have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the integrity of the cell membrane. Sophoraflavanone G also shows a remarkable antimicrobial effect against various strains of mutans streptococci. Kushenol N exhibits potent antibacterial and anti-biofilm activity against MRSA.
Experimental Protocols
A summary of the key experimental methodologies cited in the literature is provided below.
Anticancer Activity - Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the flavonoid compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the flavonoid that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity - Nitric Oxide (NO) Assay (Griess Test)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment and Stimulation: Cells are pre-treated with different concentrations of the flavonoids for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.
-
IC50 Calculation: The concentration of the flavonoid that inhibits NO production by 50% (IC50) is calculated.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Bacterial strains are grown in an appropriate broth medium.
-
Broth Microdilution Method: A serial dilution of the flavonoid compounds is prepared in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the bacteria is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the flavonoid that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
The biological effects of these flavonoids are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.
Caption: Anticancer signaling pathways modulated by flavonoids from Sophora flavescens.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion
The flavonoids from Sophora flavescens exhibit a broad spectrum of promising biological activities. While Sophoraflavanone G and Kushenol A have been more extensively studied, available data suggests that this compound also possesses noteworthy antiproliferative properties that warrant further investigation. The comparative data presented in this guide highlights the potential of these natural compounds in the development of novel therapeutic agents for cancer, inflammatory diseases, and microbial infections. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this compound in relation to other flavonoids from this important medicinal plant.
References
In Vivo Validation of Sophoraflavanone G's Anti-Inflammatory Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Sophoraflavanone G (SG), a prenylated flavonoid isolated from Sophora flavescens, against other established anti-inflammatory agents. The information is compiled from preclinical studies to support further research and development.
Comparative Efficacy of Sophoraflavanone G
Sophoraflavanone G has demonstrated significant anti-inflammatory properties in various animal models. Its efficacy, particularly in topical applications, suggests its potential as a therapeutic agent for inflammatory conditions.
Table 1: Comparison of Sophoraflavanone G and Prednisolone (B192156) in Edema Models
| Model | Treatment | Dosage | Route | % Inhibition of Edema | Reference |
| Croton Oil-Induced Mouse Ear Edema | Sophoraflavanone G | 10-250 µ g/ear | Topical | Potent (Specific % not detailed) | [1] |
| Prednisolone | - | Topical | More potent than SG | [1] | |
| Carrageenan-Induced Rat Paw Edema | Sophoraflavanone G | 2-250 mg/kg | Oral | Significant | [1] |
| Prednisolone | - | Oral | More potent than SG | [1] |
Note: While direct percentage comparisons are not available from the source, the study indicates that prednisolone was more potent in both models.
Table 2: Effect of Sophoraflavanone G in a Murine Asthma Model
| Parameter | Treatment Group | Result | Reference |
| Airway Hyper-responsiveness (AHR) | SG (5 and 10 mg/kg, i.p.) | Significantly reduced | [2] |
| Eosinophil Infiltration in Lungs | SG (5 and 10 mg/kg, i.p.) | Significantly reduced | |
| Goblet Cell Hyperplasia | SG (5 and 10 mg/kg, i.p.) | Significantly reduced | |
| Th2 Cytokine Levels (e.g., IL-4, IL-5) | SG (5 and 10 mg/kg, i.p.) | Significantly suppressed |
Mechanism of Action: Signaling Pathways
Sophoraflavanone G exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have elucidated that SG inhibits the production of pro-inflammatory mediators by interrupting the NF-κB and MAPK signaling pathways.
Caption: Sophoraflavanone G inhibits inflammatory pathways.
Experimental Protocols
Croton Oil-Induced Ear Edema in Mice
This model is used to assess the topical anti-inflammatory activity of a compound.
-
Animals: ICR mice.
-
Procedure:
-
A solution of croton oil (a potent inflammatory agent) in a suitable solvent (e.g., acetone) is prepared.
-
The test compound (Sophoraflavanone G) or a reference drug (e.g., prednisolone) is dissolved in the croton oil solution.
-
A fixed volume of the solution is applied to the inner surface of one ear of each mouse. The other ear serves as a control.
-
After a specified period (e.g., 4 hours), the mice are euthanized.
-
A standardized circular section is punched out from both ears and weighed.
-
The difference in weight between the treated and control ear punches is calculated to determine the extent of edema.
-
The percentage inhibition of edema by the test compound is calculated relative to the control group that received only croton oil.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the systemic anti-inflammatory effects of compounds.
-
Animals: Wistar or Sprague-Dawley rats.
-
Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (Sophoraflavanone G) or a reference drug is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The increase in paw volume (edema) is calculated for each rat.
-
The percentage inhibition of edema is determined by comparing the increase in paw volume in the treated groups with the control group.
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model is employed to study the effects of a compound on allergic asthma.
References
- 1. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model [mdpi.com]
A Comparative Analysis of the Anticancer Potency of Sophoraflavanone I and Kurarinone
A detailed guide for researchers and drug development professionals on the anticancer properties, mechanisms of action, and experimental data supporting the therapeutic potential of Kurarinone, with a comparative note on the current lack of data for Sophoraflavanone I.
This guide provides a comprehensive comparison of the anticancer potency of two natural flavonoids, this compound and Kurarinone. While extensive research has elucidated the anticancer effects of Kurarinone across a spectrum of cancer cell lines, a notable scarcity of published data exists for this compound, precluding a direct and detailed comparison at this time. This document will focus on the well-documented anticancer profile of Kurarinone and will be updated with comparative data for this compound as it becomes available in the scientific literature.
Introduction to the Compounds
Kurarinone is a prenylated flavanone (B1672756) isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine. It has garnered significant attention for its diverse pharmacological activities, including potent antitumor effects. Its chemical structure features a lavandulyl group at the C-8 position, a methoxy (B1213986) group at the C-5 position, and hydroxyl groups at positions C-2', C-4', and C-7.
This compound , also isolated from Sophora species, possesses a more complex dimeric flavonoid structure. Despite its intriguing chemical makeup, its biological activities, particularly its anticancer potency, remain largely unexplored in published scientific literature. In contrast, a related compound, Sophoraflavanone G , has been more extensively studied and is often investigated for its anticancer properties. It is crucial to distinguish between these two compounds as they are structurally distinct.
Comparative Anticancer Potency: A Data-Driven Overview
Due to the lack of available data for this compound, this section will present the documented anticancer potency of Kurarinone against various cancer cell lines. The data is primarily presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Quantitative Data Summary
| Cell Line | Cancer Type | Kurarinone IC50 (µM) | Reference |
| H1688 | Small Cell Lung Cancer | 12.5 | [1] |
| H146 | Small Cell Lung Cancer | 30.4 | [1] |
| A549 | Non-Small Cell Lung Cancer | >50 µg/mL (low toxicity) | [2] |
| HL-60 | Human Myeloid Leukemia | 18.5 | [3] |
| HeLa | Cervical Cancer | 36 | [3] |
| A375 | Melanoma | 62 | |
| PC3 | Prostate Cancer | 24.7 |
Note: The IC50 values for Kurarinone demonstrate its efficacy against a range of cancer types, with particular potency observed against small cell lung cancer and leukemia cell lines. The variability in IC50 values across different cell lines highlights the compound's selective cytotoxicity.
Mechanisms of Anticancer Action: Kurarinone
Kurarinone exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting metastasis.
Induction of Apoptosis
Kurarinone has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Activation of Caspases: Upregulation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).
-
Modulation of Bcl-2 Family Proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins.
-
PARP Cleavage: Increased cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Cell Cycle Arrest
Kurarinone can arrest the cell cycle at the G2/M and Sub-G1 phases, thereby preventing cancer cell proliferation. This is achieved by modulating the expression of cell cycle regulatory proteins such as p21 and p27.
Inhibition of Metastasis
Studies have indicated that Kurarinone can inhibit the migration and invasion of cancer cells by modulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as E-cadherin, N-cadherin, and vimentin, as well as matrix metalloproteinases (MMPs).
Signaling Pathways Modulated by Kurarinone
The anticancer activities of Kurarinone are orchestrated through its influence on several key signaling pathways within cancer cells.
-
NF-κB Pathway: Kurarinone has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.
-
STAT3 and Akt Pathways: Kurarinone can modulate the STAT3 and Akt signaling pathways, which are frequently hyperactivated in cancer and play crucial roles in tumor growth and survival.
-
PERK-ATF4 Pathway: Kurarinone can induce cytostatic effects in cancer cells by activating the PERK-ATF4 pathway, which is involved in the cellular stress response.
Below is a diagram illustrating the key signaling pathways affected by Kurarinone.
Caption: Key signaling pathways modulated by Kurarinone leading to its anticancer effects.
Experimental Protocols
This section provides a general overview of the standard methodologies used to evaluate the anticancer potency of compounds like Kurarinone.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Kurarinone) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compound and controls for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture.
-
Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Below is a diagram representing a typical experimental workflow for evaluating anticancer compounds.
Caption: A generalized experimental workflow for assessing the anticancer potency of test compounds.
Conclusion and Future Directions
The available evidence strongly supports the anticancer potential of Kurarinone, demonstrating its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis in various cancer cell lines through the modulation of key signaling pathways. The quantitative data presented provides a solid foundation for further preclinical and potentially clinical investigations of Kurarinone as a therapeutic agent.
In stark contrast, the anticancer properties of this compound remain uncharacterized in the public domain. Future research is critically needed to isolate and evaluate the bioactivity of this compound to determine if it possesses similar or distinct anticancer potential compared to Kurarinone and other related flavonoids. A direct comparative study of these two compounds, once sufficient data on this compound is available, would be of significant interest to the drug discovery and development community. Researchers are encouraged to explore the therapeutic possibilities of this understudied natural product.
References
The Pivotal Role of Prenylation and Hydroxylation in the Bioactivity of Sophoraflavanone I and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. Sophoraflavanone I, also known as Sophoraflavanone G (SFG), a prenylated flavonoid isolated from Sophora flavescens, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. This guide provides a comparative analysis of this compound and its analogs, highlighting how subtle structural modifications influence their biological potency. The information is supported by experimental data and detailed methodologies to aid in future drug discovery and development endeavors.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its analogs is intricately linked to the presence and position of hydroxyl (-OH) groups on the flavonoid backbone and the nature of the lipophilic side chains, particularly the prenyl group.
Anticancer Activity
The anticancer properties of this compound and its derivatives are notable, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The SAR studies suggest that the lavandulyl group at the C-8 position and the hydroxylation pattern are crucial for cytotoxicity.
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| This compound (SFG) | Triple-negative breast cancer (MDA-MB-231) | Induces apoptosis, suppresses migration and invasion | ~20 | [1] |
| Human leukemia (HL-60) | Induces apoptosis | ~15 | [2] | |
| Kurarinone (B208610) | Various cancer cell lines | Anticancer properties | Variable | [3] |
| Leachianone A | Psoriasiform inflammation model | Anti-inflammatory, potential in skin cancer | Not specified | [4] |
| (2S)-7,2ʹ,4ʹ-trihydroxy-5-methoxy-8-dimethylallyl flavanone | Endothelial cells | Anti-angiogenesis, anti-proliferative | Not specified | [2] |
Key SAR Insights for Anticancer Activity:
-
Prenylation: The presence of a prenyl or related lipophilic group at the C-8 position is a common feature among active compounds, enhancing cell membrane affinity.
-
Hydroxylation: The number and position of hydroxyl groups on the A and B rings influence the cytotoxic potential.
-
Methoxylation: The introduction of a methoxy (B1213986) group, as seen in (2S)-7,2ʹ,4ʹ-trihydroxy-5-methoxy-8-dimethylallyl flavanone, can contribute to anti-angiogenic activity.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways. Comparison with its analogs reveals the significant contribution of both prenylation and methoxylation to this activity.
| Compound | Model | Key Findings | Reference |
| This compound (SFG) | LPS-stimulated macrophages | Inhibits NO, PGE2, and pro-inflammatory cytokine production | |
| Psoriasiform inflammation model | Reduces epidermal thickness and cytokine overexpression | ||
| Leachianone A | Psoriasiform inflammation model | Elevated skin absorption and enhanced anti-inflammatory effect compared to SFG | |
| Eriodictyol | Psoriasiform inflammation model | Significantly lower skin absorption compared to SFG |
Key SAR Insights for Anti-inflammatory Activity:
-
Prenylation: The prenyl group on this compound significantly enhances skin absorption compared to the non-prenylated analog, eriodictyol.
-
Methoxylation: Further methoxylation of the prenylated flavanone (B1672756), as in leachianone A, leads to even greater skin absorption and improved anti-inflammatory efficacy.
Antibacterial Activity
The antibacterial activity of this compound and its analogs is a well-documented area of research. The structural features required for potent antibacterial action have been extensively studied.
| Compound | Bacterial Strain | Activity | MIC (µg/mL) | Reference |
| This compound (SFG) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity | - | |
| Prenylated Flavanone (Analog 11) | Staphylococcus aureus MRSA | Synergistic effect with antibiotics | Not specified | |
| Prenylated Flavanone (Analog 12) | Staphylococcus aureus MRSA | Synergistic effect with antibiotics | Not specified |
Key SAR Insights for Antibacterial Activity:
-
Prenylation at C-6 or C-8: This modification is crucial for antibacterial activity.
-
Hydroxylation at C-5, 7, and 4': The presence of hydroxyl groups at these specific positions is a key requirement for potent activity.
-
Saturation of C2-C3 double bond: The flavanone structure (saturated C2-C3) appears to be more favorable for antibacterial activity compared to the flavone (B191248) structure (unsaturated C2-C3).
-
Lipophilicity: Hydrophobic substituents like prenyl groups enhance the antibacterial activity of flavonoids.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are mediated through the modulation of various cellular signaling pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of flavonoids from Sophora flavescens (kushen) with some emphasis on the anticancer properties of kurarinone and sophoraflavanone G [jcps.bjmu.edu.cn]
- 4. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sophoraflavanone G and Alternative Phytochemicals in Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the anti-cancer effects of Sophoraflavanone G, Curcumin, Resveratrol, and Genistein, supported by experimental data and pathway analysis.
This guide provides a comprehensive cross-validation of the anti-cancer effects of Sophoraflavanone G (SG) and compares its performance against three other well-researched phytochemicals: Curcumin, Resveratrol, and Genistein. The comparison focuses on their efficacy in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231, BT-549), human leukemia (HL-60), and Hodgkin's lymphoma (L540, HDLM-2). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to offer a valuable resource for cancer research and drug discovery.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for Sophoraflavanone G and its alternatives across different cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as incubation time.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Sophoraflavanone G | HL-60 | Human Leukemia | 16.5 | Not Specified |
| L540 | Hodgkin's Lymphoma | 6.6 | Not Specified | |
| Curcumin | MDA-MB-231 | Triple-Negative Breast Cancer | 25 - 79.58 | 24 - 72 |
| HL-60 | Human Leukemia | 3.5 - 13 | 24 - 72 | |
| Resveratrol | MDA-MB-231 | Triple-Negative Breast Cancer | 70 - 185 | 24 - 72 |
| HL-60 | Human Leukemia | 15 - 50 | 2 - 72 | |
| L-428 (Hodgkin's Lymphoma) | Hodgkin's Lymphoma | 27 | 48 | |
| Genistein | MDA-MB-231 | Triple-Negative Breast Cancer | 20 - 100 | 72 |
| HL-60 | Human Leukemia | ~30 | 48 |
Mechanisms of Action: A Glimpse into Cellular Signaling
Sophoraflavanone G and the selected alternatives exert their anti-cancer effects by modulating various signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Sophoraflavanone G has been shown to induce apoptosis in triple-negative breast cancer cells and human leukemia cells.[1][2] Its mechanisms involve the suppression of key signaling pathways including the MAPK, STAT, and EGFR-PI3K-AKT pathways.[1][3][4] In Hodgkin's lymphoma cells, SG inhibits the tyrosine phosphorylation of STAT proteins by targeting upstream kinases like JAK and Src.
Curcumin induces apoptosis in MDA-MB-231 and HL-60 cells through multiple pathways. In MDA-MB-231 cells, it upregulates p53 and the Bax/Bcl-2 ratio and can inhibit the PI3K/Akt pathway. In HL-60 cells, curcumin-induced apoptosis is associated with ceramide accumulation and inhibition of telomerase activity.
Resveratrol triggers apoptosis in MDA-MB-231 cells via de novo ceramide synthesis and activation of the intrinsic apoptosis pathway. In HL-60 cells, it induces autophagy-dependent apoptosis through the LKB1-AMPK and PI3K/AKT-regulated mTOR signaling pathways.
Genistein induces apoptosis in MDA-MB-231 cells by inhibiting the MEK/ERK/NF-κB and Notch-1/NF-κB signaling pathways. In HL-60 cells, genistein's pro-oxidant activity leads to G2/M phase arrest and apoptosis, which involves endoplasmic reticulum stress and mitochondria-dependent pathways.
Visualizing the Molecular Battleground: Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Sophoraflavanone G and its alternatives in inducing apoptosis in cancer cells.
Experimental Protocols
This section provides a general overview of the key experimental methodologies frequently cited in the referenced studies. For detailed, step-by-step instructions, it is recommended to consult the original research articles.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (Sophoraflavanone G or alternatives) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength between 500-600 nm.
Apoptosis Detection by Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the molecular mechanisms of apoptosis.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest.
General Procedure:
-
Cell Lysis: After treatment with the test compounds, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspases, Bax, Bcl-2, PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
References
- 1. Curcumin induces apoptosis of multidrug-resistant human leukemia HL60 cells by complex pathways leading to ceramide accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein induces cell apoptosis in MDA-MB-231 breast cancer cells via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol induces autophagy-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein decreases cellular redox potential, partially suppresses cell growth in HL-60 leukemia cells and sensitizes cells to γ-radiation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sophoraflavanone G and Naringenin as Anti-MRSA Agents
For Immediate Release
In the global fight against antimicrobial resistance, researchers are increasingly turning to natural compounds for novel therapeutic strategies. This guide presents a comparative study of two such compounds, Sophoraflavanone G and Naringenin, and their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available experimental data, detailed methodologies, and a visual representation of the compounds' mechanisms of action.
Executive Summary
Sophoraflavanone G and Naringenin, both flavonoids, have demonstrated notable in vitro activity against MRSA. Sophoraflavanone G exhibits potent bactericidal activity with low Minimum Inhibitory Concentrations (MICs) and displays strong synergistic effects with conventional antibiotics. Its primary mechanism involves the disruption of the bacterial cell membrane and inhibition of cell wall synthesis. Naringenin, while also effective against MRSA, appears to act through a different multifaceted mechanism, including the inhibition of the fatty acid synthesis pathway and quorum sensing, which is crucial for biofilm formation. This guide provides a direct comparison of their performance based on available quantitative data and elucidates their distinct modes of action.
Data Presentation: Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Sophoraflavanone G and Naringenin against various MRSA strains as reported in the literature. It is important to note that MIC values can vary depending on the specific MRSA strain and the experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G against MRSA
| MRSA Strain(s) | MIC Range (µg/mL) | Reference |
| 27 clinical isolates | 3.13 - 6.25 | [1] |
| 10 clinical isolates | 0.5 - 8 | [2] |
| USA300 | 3.9 | [3] |
| ATCC 25923 (MSSA) | 3.9 | [3] |
| ATCC 29213 (MSSA) | 3.9 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Naringenin and its Derivatives against MRSA
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference |
| Naringenin | Bovine isolate | ~5448 (20 mM) | |
| Naringenin Derivatives (12 types) | Human isolates | 4 - 64 | |
| 7-O-butylnaringenin | Bovine isolate | ~170 (0.625 mM) | |
| Naringenin | S. aureus ATCC 25923 | 62.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial activity. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the MRSA strain is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: Sophoraflavanone G and Naringenin are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Checkerboard Assay for Synergy Testing
The checkerboard assay is employed to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.
Protocol:
-
Plate Setup: Two compounds (e.g., Sophoraflavanone G and an antibiotic) are serially diluted in a 96-well microtiter plate, with one compound diluted along the x-axis and the other along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized MRSA suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC is the sum of the MIC of each drug in the combination divided by the MIC of the drug alone.
-
FIC Index Interpretation:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the rate of bacterial killing over time.
Protocol:
-
Preparation: A standardized bacterial suspension (e.g., 1-5 x 10^6 CFU/mL) is prepared in a suitable broth.
-
Exposure: The bacterial suspension is exposed to different concentrations of the test compound (e.g., Sophoraflavanone G or Naringenin) at multiples of the MIC. A growth control without the compound is also included.
-
Sampling: Aliquots are withdrawn from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Enumeration: The withdrawn samples are serially diluted and plated on nutrient agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration. A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in the initial bacterial count.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed signaling pathways affected by Sophoraflavanone G and Naringenin in MRSA.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibition of NF-κB Signaling Pathway by Sophoraflavanone G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sophoraflavanone G (SG), a natural flavonoid, with the well-established synthetic inhibitor BAY 11-7082 in the context of their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Mechanism of Action: Sophoraflavanone G vs. an Established Inhibitor
The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Both Sophoraflavanone G and BAY 11-7082 target this pathway to exert their anti-inflammatory effects, albeit with some distinctions in their reported mechanisms.
Sophoraflavanone G (SG) is a prenylated flavonoid isolated from Sophora flavescens. Research indicates that SG inhibits the NF-κB pathway by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit, a key event in NF-κB activation.[1][2] Some studies also suggest that SG may act on upstream signaling molecules, including Mitogen-Activated Protein Kinases (MAPKs), which can influence NF-κB activation.[1][3]
BAY 11-7082 is a widely used, commercially available synthetic inhibitor of the NF-κB pathway. Its primary mechanism of action is the irreversible inhibition of the phosphorylation of IκBα (inhibitor of kappa B alpha).[4] This phosphorylation is a critical step that marks IκBα for degradation, thereby releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Comparative Performance Data
| Inhibitor | Target | Cell Type | Stimulus | Assay | Effective Concentration/IC50 | Reference |
| Sophoraflavanone G | NF-κB p65 translocation | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Western Blot | 2.5-20 µM | |
| Sophoraflavanone G | NF-κB p65 phosphorylation and transcriptional activity | Brain Microvascular Endothelial Cells (bMECs) | Tumor Necrosis Factor-alpha (TNF-α) | Western Blot, Luciferase Assay | 1 µM (significant inhibition) | |
| BAY 11-7082 | IκBα phosphorylation | Tumor cells | Tumor Necrosis Factor-alpha (TNF-α) | Not specified | IC50: 10 µM | |
| BAY 11-7082 | NF-κB p65 phosphorylation and transcriptional activity | Brain Microvascular Endothelial Cells (bMECs) | Tumor Necrosis Factor-alpha (TNF-α) | Western Blot, Luciferase Assay | 1 µM (significant inhibition) | |
| BAY 11-7082 | Cell proliferation (downstream of NF-κB) | HGC27 and MKN45 gastric cancer cells | Not applicable | MTT Assay | IC50: 4.23-29.11 nM (time-dependent) |
Note: The IC50 values for BAY 11-7082 on cell proliferation are significantly lower than those reported for direct inhibition of IκBα phosphorylation, which may be due to cumulative downstream effects or off-target activities.
Experimental Protocols
Detailed methodologies for key experiments used to validate the inhibition of the NF-κB signaling pathway are provided below.
Western Blot for Phospho-p65 and Total p65
This technique is used to quantify the levels of phosphorylated (active) and total p65 protein in cell lysates, providing a direct measure of NF-κB activation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of Sophoraflavanone G or the alternative inhibitor for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for a predetermined duration.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-p65 overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-p65 antibody and re-probed with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: After transfection, treat the cells with the inhibitors and stimulus as described in the Western blot protocol.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as a fold change relative to the untreated control.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of p65 from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with inhibitors and stimulus.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against p65. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The localization of p65 (cytoplasmic vs. nuclear) can be quantified using image analysis software.
Visualizing the Inhibition of the NF-κB Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and the points of inhibition for Sophoraflavanone G and alternative inhibitors.
Caption: NF-κB signaling pathway with points of inhibition.
The following diagram illustrates a typical experimental workflow for validating an NF-κB inhibitor.
Caption: Experimental workflow for inhibitor validation.
References
Comparative Analysis of Cellular Responses to Sophoraflavanone I: A Proteomic and Metabolomic Perspective
This guide provides a comparative analysis of the cellular effects of Sophoraflavanone I, a promising bioactive compound, against a known kinase inhibitor, offering insights into its mechanism of action through proteomics and metabolomics data. The following sections detail the experimental methodologies, comparative data, and potential signaling pathways affected by the treatment.
Introduction
This compound is a prenylated flavonoid isolated from Sophora flavescens, which has demonstrated various biological activities, including anti-inflammatory and anti-cancer properties. Understanding its molecular mechanism is crucial for its development as a therapeutic agent. This guide presents a comparative study using quantitative proteomics and metabolomics to elucidate the cellular pathways modulated by this compound in comparison to a well-characterized kinase inhibitor in a human cancer cell line. Such comparative analyses are instrumental in identifying both on-target and off-target effects, providing a comprehensive view of a compound's bioactivity.[1][2]
Experimental Protocols
Cell Culture and Treatment
Human colorectal cancer cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells were seeded at a density of 1 x 10⁶ cells per 100 mm dish and allowed to attach overnight. Subsequently, the cells were treated with either 10 µM this compound, 1 µM of a known kinase inhibitor (Control Compound X), or DMSO (vehicle control) for 24 hours.
Proteomics: Sample Preparation and Mass Spectrometry
Protein Extraction and Digestion: Cells were washed with ice-cold PBS, harvested, and lysed in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.5), and protease/phosphatase inhibitors. The protein concentration was determined using a BCA assay. For each sample, 100 µg of protein was reduced with 5 mM dithiothreitol (B142953) (DTT) for 30 minutes at 37°C, followed by alkylation with 15 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark. The samples were then diluted with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Trypsin was added at a 1:50 enzyme-to-protein ratio, and the mixture was incubated overnight at 37°C.
Tandem Mass Tag (TMT) Labeling and Fractionation: The resulting peptides were desalted using a C18 solid-phase extraction cartridge and labeled with TMTpro™ reagents according to the manufacturer's instructions. The labeled peptides were then combined and fractionated using high-pH reversed-phase liquid chromatography.
LC-MS/MS Analysis: The fractionated peptides were analyzed on a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled with an Easy-nLC 1200 system. Peptides were separated on a 15 cm analytical column with a 120-minute gradient. Data were acquired in a data-dependent acquisition (DDA) mode.
Metabolomics: Sample Preparation and Mass Spectrometry
Metabolite Extraction: Cells were quenched with ice-cold 0.9% saline solution and metabolites were extracted using a cold methanol-water-chloroform (8:1:1 v/v/v) solvent mixture. The extracts were centrifuged, and the supernatant containing polar and non-polar metabolites was collected and dried under a vacuum.
LC-MS/MS Analysis: The dried metabolite extracts were reconstituted and analyzed using a Vanquish UHPLC system coupled to a Q Exactive HF-X mass spectrometer. Metabolites were separated on a C18 column using a gradient elution. The mass spectrometer was operated in both positive and negative ion modes to cover a broad range of metabolites.
Quantitative Data Summary
The following tables summarize the quantitative proteomics and metabolomics data, highlighting the key differentially expressed proteins and metabolites upon treatment with this compound and the control compound.
Table 1: Comparative Proteomics Data - Key Differentially Expressed Proteins
| Protein | Gene | Function | Fold Change (this compound vs. Control) | Fold Change (Control Compound X vs. Control) |
| Casein Kinase 2 Subunit Alpha | CSNK2A1 | Serine/threonine kinase | -2.5 | -3.1 |
| Pyruvate Kinase M1/2 | PKM | Glycolysis | -1.8 | -0.5 |
| Heat Shock Protein 90 | HSP90AA1 | Protein folding | +1.5 | +0.2 |
| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction | -1.7 | -2.0 |
| Prohibitin | PHB | Cell proliferation, apoptosis | +2.1 | +0.8 |
| ATP synthase subunit alpha | ATP5F1A | Oxidative phosphorylation | -1.9 | -0.6 |
Table 2: Comparative Metabolomics Data - Key Differentially Altered Metabolites
| Metabolite | Pathway | Fold Change (this compound vs. Control) | Fold Change (Control Compound X vs. Control) |
| Glucose-6-phosphate | Glycolysis/Pentose Phosphate Pathway | -2.2 | -0.8 |
| Lactate | Glycolysis | -3.1 | -1.2 |
| ATP | Energy Metabolism | -2.8 | -1.5 |
| Glutamine | Amino Acid Metabolism | +1.9 | +0.5 |
| Citrate | TCA Cycle | -1.7 | -0.4 |
| Phosphocreatine | Energy Metabolism | -2.5 | -1.1 |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for comparative proteomics and metabolomics.
Proposed Signaling Pathway Affected by this compound
Caption: Proposed mechanism of this compound via inhibition of a kinase cascade.
References
Safety Operating Guide
Personal protective equipment for handling Sophoraflavanone I
Essential Safety and Handling Guide for Sophoraflavanone I
This guide provides immediate and essential safety, handling, and disposal information for this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is based on the safety profile of the closely related compound, Sophoraflavanone G, and general best practices for handling powdered chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should handle this substance with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to prevent contact with airborne powder or splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance.[2][3] Gloves should be inspected for any signs of degradation or perforation before use.
-
Respiratory Protection: Due to the potential for respiratory irritation from fine powders, a NIOSH-approved respirator is recommended, especially when weighing or transferring the compound, or any activity that could generate dust. The specific type of respirator should be determined by a thorough risk assessment of the planned procedure. All work with the powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Protective Clothing: A buttoned lab coat, preferably one that is flame-resistant, should be worn to protect the skin and clothing. Ensure that clothing provides full coverage of the arms.
-
Footwear: Closed-toe and closed-heel shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Quantitative Data Summary
Due to the absence of specific toxicological and physical data for this compound, the following table provides general safety information based on Sophoraflavanone G and other related flavonoids. These values should be considered as guidelines, and a conservative approach to safety is strongly advised.
| Parameter | Value/Recommendation | Notes and Citations |
| Chemical Class | Flavonoid | This compound is a type of flavonoid compound. |
| Appearance | Solid powder | Based on the typical characteristics of similar flavonoid compounds. |
| Occupational Exposure Limit (OEL) | Not established | In the absence of specific data, a conservative approach should be taken to minimize exposure. |
| Primary Hazards | Harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation. | Based on the hazard statements for similar chemical compounds. |
| Storage Temperature | -20°C | Recommended storage temperature for Sophoraflavanone G to ensure stability. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling this compound, such as a chemical fume hood or a glove box, to control airborne particles.
-
Verify that safety equipment, including an eyewash station and a safety shower, is accessible and operational.
-
-
Weighing and Aliquoting:
-
When weighing the powdered compound, use a balance inside a ventilated enclosure or a chemical fume hood to prevent the dispersion of dust.
-
Use appropriate tools, such as a chemical spatula, for transferring the powder.
-
-
Solution Preparation:
-
When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
If the solvent is volatile, ensure that the solution is prepared within a fume hood.
-
-
Post-Handling:
-
After handling is complete, decontaminate the work area thoroughly.
-
Carefully remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
-
Waste Collection: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.
Spill Procedures
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material, such as vermiculite (B1170534) or a chemical spill powder, to avoid creating dust.
-
Carefully scoop the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution and wipe with paper towels.
-
Place all cleanup materials into the hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office and follow their emergency procedures.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
